1-Aminobenzotriazole
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
benzotriazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKHYLLVKZPKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167140 | |
| Record name | 1-Aminobenzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732606 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1614-12-6 | |
| Record name | 1-Aminobenzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminobenzotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1614-12-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminobenzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzotriazol-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOBENZOTRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EFF75BJ1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Aminobenzotriazole: Properties, Mechanism, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Aminobenzotriazole (ABT), a critical tool in pharmaceutical research and development. This document details its chemical properties, molecular structure, mechanism of action as a cytochrome P450 inhibitor, and its application in experimental protocols.
Core Properties and Molecular Structure
This compound, a member of the benzotriazole class of compounds, is widely recognized for its role as a non-specific, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes.[1][2] Its chemical and physical properties are summarized below.
Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1614-12-6 | [3] |
| Molecular Formula | C₆H₆N₄ | [3][4] |
| Molecular Weight | 134.14 g/mol | [3][4] |
| IUPAC Name | benzotriazol-1-amine | [1] |
| SMILES | C1=CC=C2C(=C1)N=NN2N | [1] |
| Melting Point | 81-84 °C | [3][4] |
| Solubility | Ethanol: 49-51 mg/mLDMSO: 27 mg/mLWater: 27 mg/mL | [3][5] |
| Purity | ≥98% (TLC) | [3][6] |
Mechanism of Action: Cytochrome P450 Inhibition
This compound acts as a "suicide substrate" for CYP450 enzymes.[6] It is metabolically activated by the enzyme, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, thereby inactivating it.[7] The proposed mechanism involves the oxidation of the exocyclic amino group, leading to the formation of benzyne, a highly reactive species.[7][8] This intermediate then alkylates the heme prosthetic group of the cytochrome P450 enzyme, leading to its irreversible inactivation.
References
- 1. This compound | C6H6N4 | CID 1367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound 1614-12-6 [sigmaaldrich.com]
- 4. ≥98% (TLC), powder, cytochrome P450 inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scbt.com [scbt.com]
- 7. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1-Aminobenzotriazole (1-ABT): A Technical Guide for Probing Xenobiotic Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-aminobenzotriazole (1-ABT) as a critical tool in the study of xenobiotic metabolism. 1-ABT is widely utilized as a non-selective, mechanism-based inactivator of cytochrome P450 (CYP) enzymes, making it an invaluable probe for elucidating the role of CYP-mediated pathways in drug disposition and toxicity.[1][2]
Core Principles and Mechanism of Action
This compound is a pan-specific inhibitor of xenobiotic-metabolizing CYP450 enzymes across various species.[1] Its inhibitory action is mechanism-based, meaning it is converted by the CYP enzymes into a reactive intermediate that irreversibly inactivates the enzyme.[1] This process involves the oxidation of 1-ABT by the P450 enzyme, leading to the formation of a reactive benzyne intermediate. This intermediate then covalently binds to the heme prosthetic group of the enzyme, leading to its irreversible inactivation.[1][3]
This non-selective inhibition allows researchers to effectively "turn off" CYP-mediated metabolism, thereby enabling the investigation of non-CYP pathways and the overall contribution of P450 enzymes to the clearance of a xenobiotic.[4] However, it is important to note that 1-ABT is not a universal inhibitor of all P450 isoforms with the same potency, and some residual activity may persist, particularly for enzymes like CYP2C9.[5][6]
Quantitative Data on CYP Inhibition
The inhibitory potency of 1-ABT varies across different CYP isoforms. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by 1-ABT
| CYP Isoform | Probe Substrate | Inhibition Constant (Ki) / IC50 | Reference |
| CYP1A2 | Phenacetin O-deethylation | Ki = 330 µM | [7] |
| CYP2A6 | - | Essentially eliminated after 30-min pretreatment with 1 mM 1-ABT | [5] |
| CYP2B6 | - | Dose-dependent inhibition | [8][9] |
| CYP2C8 | - | ~20% activity remaining after 30-min pretreatment with 1 mM 1-ABT | [1] |
| CYP2C9 | Diclofenac 4'-hydroxylation | Ki = 3500 µM; ~60% activity remaining after pretreatment | [5][7] |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | ~20% activity remaining after 30-min pretreatment with 1 mM 1-ABT | [1] |
| CYP2D6 | Bufuralol 1'-hydroxylation | ~20% activity remaining after 30-min pretreatment with 1 mM 1-ABT | [1] |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | Ki = 8.7 µM | [7] |
| CYP3A4 | Testosterone 6β-hydroxylation, Nifedipine oxidation, Midazolam 1'-hydroxylation | Essentially eliminated after 30-min pretreatment with 1 mM 1-ABT; KI = 22.0 µM, kinact = 0.09 min−1 | [1][5] |
| CYP4Z1 | Luciferin-benzyl ether | IC50 = 154 µM | [10] |
Table 2: In Vivo Effects of 1-ABT on Pharmacokinetics in Animal Models
| Species | Drug | 1-ABT Dose | Key Pharmacokinetic Change | Reference |
| Rat | Drug X | 50 mg/kg (oral) | 71% decrease in plasma clearance; 100% increase in half-life | [11] |
| Rat | Antipyrine | 50 mg/kg (oral) | 88% inhibition of plasma clearance | [1][8] |
| Rat | Procainamide | 100 mg/kg (oral) | 45% decrease in clearance | [10] |
| Rat | Midazolam | Varied (oral & IV) | Oral bioavailability increased from 2.3% to 58.5% (oral ABT) | [12][13] |
| Dog | Antipyrine | 20 mg/kg (oral) | 96% inhibition of plasma clearance | [1][8] |
| Monkey | Antipyrine | 20 mg/kg (oral) | 83% inhibition of plasma clearance | [1][8] |
| Mouse | Antipyrine | 50-150 mg/kg (oral) | ~95% decrease in plasma clearance | [1] |
| Guinea Pig | Antipyrine | 100-150 mg/kg (oral) | 95% decrease in plasma clearance | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of 1-ABT in research. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro CYP Inhibition Assay (Reaction Phenotyping)
This protocol is designed to determine the contribution of CYP enzymes to the metabolism of a test compound using human liver microsomes (HLMs).
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound (1-ABT)
-
Test compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubation: Prepare a mixture containing HLMs (e.g., 0.5 mg/mL) and 1-ABT (e.g., 1 mM) in phosphate buffer. A control incubation without 1-ABT should be run in parallel. Pre-incubate for 30 minutes at 37°C to allow for mechanism-based inactivation of the CYPs.[5]
-
Initiation of Reaction: After the pre-incubation, add the test compound (at a concentration near its Km, if known) and the NADPH regenerating system to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate for a specific time period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the depletion of the parent test compound over time using a validated LC-MS/MS method.
-
Data Interpretation: Compare the rate of metabolism of the test compound in the presence and absence of 1-ABT. A significant reduction in metabolism in the presence of 1-ABT indicates a major role of CYP enzymes.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical study in rats to assess the impact of CYP inhibition on the oral bioavailability of a drug candidate.
Animals:
-
Male Sprague-Dawley rats[11]
Materials:
-
Test drug
-
This compound (1-ABT)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., cannulas, syringes, anticoagulant tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Preparation: House the animals under standard conditions with free access to food and water. For specific study designs, fasting may be required. Cannulation of the jugular vein can be performed for serial blood sampling.
-
Dosing:
-
Test Drug Administration: Two hours after the vehicle or 1-ABT administration, administer the test drug orally (e.g., 3 mg/kg) to all animals.[11] An intravenous dose group can also be included to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-test drug administration.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the plasma concentrations of the test drug using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and oral bioavailability (F%).
-
Data Interpretation: An increase in the AUC and oral bioavailability of the test drug in the 1-ABT treated group compared to the control group suggests that CYP-mediated first-pass metabolism plays a significant role in limiting its systemic exposure.[11]
Logical Framework for Application
The use of 1-ABT as a probe in xenobiotic metabolism studies follows a clear logical framework to dissect the contribution of different metabolic pathways.
Considerations and Limitations
While 1-ABT is a powerful tool, researchers must be aware of its limitations:
-
Incomplete Inhibition: As noted, 1-ABT does not completely inhibit all CYP isoforms, particularly CYP2C9.[5][6] This can lead to an underestimation of the CYP contribution if the test compound is a substrate for a less sensitive isoform.
-
Inhibition of Other Enzymes: 1-ABT has been shown to inhibit N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs), which could complicate the interpretation of results if these pathways are also involved in the metabolism of the test compound.[14][15][16][17]
-
Induction of Enzymes: Some studies suggest that 1-ABT can also induce certain drug-metabolizing enzymes, which could be a confounding factor in longer-term studies.[4][15]
-
In Vivo Effects: In animal studies, 1-ABT can delay gastric emptying, which may alter the absorption profile of an orally administered drug, independent of its effects on metabolism.[10][18]
Conclusion
This compound remains an essential probe in drug metabolism and pharmacokinetics. Its ability to broadly inactivate CYP enzymes provides a robust method for identifying the role of this major metabolic pathway. By understanding its mechanism of action, employing well-defined experimental protocols, and being mindful of its limitations, researchers can effectively leverage 1-ABT to gain critical insights into the disposition and potential drug-drug interactions of new chemical entities. This technical guide serves as a foundational resource for the effective application of 1-ABT in xenobiotic metabolism research.
References
- 1. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-a-mechanism-based-cytochrome-p450-inhibitor-and-probe-of-cytochrome-p450-biology - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is this compound an appropriate in vitro tool as a nonspecific cytochrome P450 inactivator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Effective dosing regimen of this compound for inhibition of antipyrine clearance in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Effective dosing regimen of this compound for inhibition of antipyrine clearance in rats, dogs, and monkeys. | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The use of this compound in differentiating the role of CYP-mediated first pass metabolism and absorption in limiting drug oral bioavailability: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo use of the P450 inactivator this compound in the rat: varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acecainide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Use of 1-Aminobenzotriazole (ABT) in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminobenzotriazole (ABT) is a widely utilized tool in drug metabolism studies, acting as a non-specific, mechanism-based inactivator of cytochrome P450 (CYP) enzymes.[1][2][3] Its application is crucial for reaction phenotyping, helping to elucidate the contribution of CYP enzymes to the metabolism of a test compound versus other enzymatic pathways. ABT functions as a pan-specific inhibitor, though with varying efficacy across different CYP isoforms.[1][4] This document provides a detailed protocol for the in vitro use of ABT in human liver microsomes (HLMs), including its mechanism of action, experimental procedures, and data interpretation.
As a mechanism-based inhibitor, ABT is converted by CYPs into a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation.[1] This process is time-dependent and requires the presence of NADPH as a cofactor.[1] While broadly effective, it's important to note that some CYP isoforms, notably CYP2C9, exhibit significant resistance to inactivation by ABT.[4][5][6]
Data Summary: ABT Inhibition of Human CYP Isoforms
The inhibitory effects of ABT on various CYP isoforms are summarized below. The data highlights the variability in susceptibility of different CYPs to ABT-mediated inactivation.
| CYP Isoform | Typical ABT Concentration | Pre-incubation Time | Remaining Activity (%) | Reference(s) |
| CYP1A2 | 1 mM | 30 min | ~20% | [1][4] |
| CYP2A6 | 1 mM | 30 min | ~0% | [1][4] |
| CYP2B6 | 1 mM | 30 min | ~20% | [1][4] |
| CYP2C8 | 1 mM | 30 min | ~20% | [1][4] |
| CYP2C9 | 1 mM | 30 min | ~60% | [1][4] |
| CYP2C19 | 1 mM | 30 min | ~20% | [1][4] |
| CYP2D6 | 1 mM | 30 min | ~20% | [1][4] |
| CYP2E1 | 1 mM | 30 min | ~20% | [4] |
| CYP3A4 | 1 mM | 30 min | ~0% | [1][4] |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting an in vitro inhibition study with ABT using HLMs.
Materials and Reagents
-
Pooled Human Liver Microsomes (HLMs)
-
This compound (ABT)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (substrate)
-
Positive control inhibitor (isoform-specific, if applicable)
-
Organic solvent (e.g., methanol, acetonitrile) for reaction termination
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes or 96-well plates
-
Analytical instrumentation for quantifying substrate and/or metabolite (e.g., LC-MS/MS)
Experimental Procedure
The following protocol outlines a typical time-dependent inhibition assay with ABT.
-
Preparation of Reagents:
-
Prepare a stock solution of ABT in an appropriate solvent (e.g., water or DMSO).[7] The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare a stock solution of the test substrate in a suitable solvent.
-
Prepare the NADPH regenerating system or NADPH solution.
-
-
Pre-incubation:
-
In a microcentrifuge tube or well of a 96-well plate, combine the phosphate buffer, HLM suspension, and ABT solution.
-
The final concentration of HLMs will depend on the specific activity of the batch and the metabolic rate of the substrate but is often in the range of 0.2-1 mg/mL.
-
Initiate the pre-incubation by adding the NADPH solution. This step is crucial as ABT requires metabolic activation by CYPs to become an inhibitor.[1]
-
Pre-incubate the mixture for a defined period, typically 30 minutes, at 37°C with gentle shaking.[1][4]
-
-
Incubation with Substrate:
-
Following the pre-incubation period, add the test substrate to the mixture to initiate the metabolic reaction.
-
The concentration of the substrate should ideally be at or below its Km value to ensure sensitivity to inhibition.
-
Incubate the reaction mixture at 37°C for a predetermined time. This incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a sufficient volume of cold organic solvent (e.g., 2 volumes of acetonitrile or methanol). This will precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or plate for analysis.
-
-
Controls:
-
No ABT Control: Perform the same experiment without ABT to determine the uninhibited CYP activity.
-
No NADPH Control: A control without NADPH should be included to account for any non-NADPH dependent degradation of the substrate.
-
Time-Zero Control: Terminate the reaction immediately after adding the substrate to account for any non-enzymatic degradation.
-
-
Data Analysis:
-
Analyze the samples using a validated analytical method to quantify the amount of substrate remaining or metabolite formed.
-
Calculate the percentage of inhibition by comparing the activity in the presence of ABT to the "No ABT Control."
-
Visualizations
Mechanism of Action: ABT as a Mechanism-Based Inhibitor
Caption: Mechanism of this compound (ABT) as a mechanism-based inhibitor of Cytochrome P450.
Experimental Workflow for ABT Inhibition Assay
Caption: Experimental workflow for assessing CYP inhibition using this compound (ABT).
References
- 1. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-a-mechanism-based-cytochrome-p450-inhibitor-and-probe-of-cytochrome-p450-biology - Ask this paper | Bohrium [bohrium.com]
- 3. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is this compound an appropriate in vitro tool as a nonspecific cytochrome P450 inactivator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In vitro inhibitory effect of this compound on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Dosing of 1-Aminobenzotriazole in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Aminobenzotriazole (1-ABT) is a potent, non-specific, and irreversible mechanism-based inhibitor of cytochrome P450 (CYP) enzymes.[1][2][3][4] It is widely utilized in in vivo rodent studies, particularly in mice, to investigate the role of CYP-mediated metabolism in the pharmacokinetics and pharmacodynamics of xenobiotics. By inhibiting these key metabolic enzymes, researchers can assess the contribution of oxidative metabolism to a drug candidate's clearance, bioavailability, and toxicity.[2] This document provides detailed application notes and standardized protocols for the dosing of 1-ABT in mice for such studies.
Data Presentation: Summary of Dosing Regimens
The selection of a 1-ABT dosing regimen is contingent upon the specific objectives of the study, such as the desired duration of CYP inhibition and the route of administration of the co-administered compound. Below is a summary of commonly employed dosing strategies in mice.
| Dosing Strategy | Route of Administration | Dosage | Timing of Administration | Efficacy | Reference |
| Single Dose | Oral (p.o.) | 50-150 mg/kg | 2 hours prior to test compound | ~95% decrease in plasma clearance of antipyrine (a CYP probe substrate) at all doses.[5] | Balani et al., 2004 |
| Subcutaneous (s.c.) | 50 mg/kg | 2 hours prior to test compound | 88% inhibition of antipyrine clearance.[6] | N/A | |
| Intraperitoneal (i.p.) | 50 mg/kg (BID for 3 days) | N/A | N/A | Balani et al., 2004 | |
| Continuous Administration | Osmotic Pump (ALZET) | 20 or 60 mg/day | Continuous infusion | Maintained plasma concentrations >4.1 µg/mL for 336 hours, leading to a 3- to 4-fold increase in AUC for i.v. antipyrine and an 8- to 10-fold increase for oral antipyrine.[1][7] | Watanabe et al., 2016 |
| In-Food Administration | Oral (in food pellets) | 1 g/kg of food | Ad libitum feeding | ~88% inhibition of antipyrine oral clearance after 3 days, sustained at ~80% for 4 weeks. | Stringer et al., 2019 |
Experimental Protocols
Protocol 1: Single Oral Gavage Administration
This protocol is suitable for short-term studies where maximal CYP inhibition is required shortly after 1-ABT administration.
Materials:
-
This compound (1-ABT)
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Gavage needles
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of 1-ABT based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose).
-
Suspend the calculated amount of 1-ABT in the vehicle to achieve the final desired concentration. Ensure a homogenous suspension by vortexing thoroughly before each administration.
-
-
Animal Dosing:
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Administer the 1-ABT suspension orally using a suitable gavage needle. The volume should typically be around 10 mL/kg.
-
-
Test Compound Administration:
-
Monitoring:
Protocol 2: Continuous Administration via Osmotic Pump
This protocol is ideal for longer-term studies requiring sustained inhibition of CYP enzymes.
Materials:
-
This compound (1-ABT)
-
Vehicle: 0.5% (w/v) hydroxypropyl methylcellulose and 0.5% (v/v) Tween 80 in N,N-Dimethylacetamide/20% hydroxypropyl-β-cyclodextrin aqueous solution (2:8, v/v)[1][7]
-
ALZET osmotic pumps (select a model with the appropriate flow rate and duration for your study)
-
Surgical tools for implantation
-
Anesthesia
Procedure:
-
Preparation of 1-ABT Solution:
-
Based on the pump's flow rate and the desired daily dose, calculate the required concentration of 1-ABT in the vehicle.
-
Prepare the specialized vehicle as described above.
-
Dissolve the 1-ABT in the vehicle. Ensure complete dissolution.
-
-
Pump Filling and Priming:
-
Fill the ALZET osmotic pumps with the 1-ABT solution according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgically implant the osmotic pump subcutaneously in the dorsal region.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care and Study Initiation:
Protocol 3: In-Food Administration
This non-invasive method is suitable for chronic studies and avoids the stress associated with repeated dosing or surgery.
Materials:
-
This compound (1-ABT)
-
Powdered mouse chow
-
Food dye (optional, to visually confirm mixing)
-
Pellet press
Procedure:
-
Preparation of Medicated Food Pellets:
-
Calculate the amount of 1-ABT needed to achieve the target concentration in the feed (e.g., 1 g of 1-ABT per kg of food).[8]
-
Thoroughly mix the 1-ABT with the powdered chow. A food processor or a specialized mixer can be used to ensure homogeneity. A small amount of food dye can be added to visually assess the mixing uniformity.
-
Use a pellet press to form the medicated chow into pellets.
-
-
Acclimation and Dosing:
-
Acclimate the mice to the powdered or pelleted chow for a few days before introducing the medicated feed.
-
Provide the 1-ABT-containing food pellets ad libitum.
-
-
Monitoring and Efficacy Check:
-
Monitor food consumption to estimate the daily intake of 1-ABT.
-
The onset of significant CYP inhibition is observed within a few days of initiating the medicated diet.[8]
-
Mandatory Visualizations
Caption: Experimental workflow for a single-dose in vivo mouse study with 1-ABT.
Caption: Mechanism of action of 1-ABT as a suicide inhibitor of CYP enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] EFFECTIVE DOSING REGIMEN OF this compound FOR INHIBITION OF ANTIPYRINE CLEARANCE IN GUINEA PIGS AND MICE USING SERIAL SAMPLING | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo use of the CYP inhibitor this compound to increase long-term exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Determining P450 Contribution to Metabolism Using 1-Aminobenzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Aminobenzotriazole (ABT) in Drug Metabolism Studies
This compound (ABT) is a widely utilized tool in drug metabolism research to elucidate the contribution of cytochrome P450 (P450) enzymes to the biotransformation of xenobiotics.[1][2] ABT acts as a non-selective, mechanism-based inactivator of P450 enzymes.[1][3] Its utility lies in its ability to broadly inhibit multiple P450 isoforms, thereby allowing researchers to distinguish between P450-mediated metabolism and metabolic pathways catalyzed by other enzyme systems, such as flavin-containing monooxygenases (FMOs), which are not inhibited by ABT.[1]
The inactivation of P450 enzymes by ABT is an irreversible and time-dependent process that requires metabolic activation by the P450s themselves.[2][4] This process involves the oxidation of ABT to a reactive intermediate, benzyne, which then covalently binds to the heme prosthetic group of the P450 enzyme, leading to its inactivation.[1][3] While generally considered a pan-inhibitor, it is crucial to note that the inhibitory potency of ABT can vary among different P450 isoforms, with some enzymes like CYP2C9 exhibiting lower sensitivity.[3][5]
These application notes provide detailed protocols for the use of ABT in both in vitro and in vivo settings to assess the role of P450 enzymes in the metabolism of a test compound.
Mechanism of P450 Inhibition by this compound
The mechanism of P450 inactivation by this compound is a classic example of mechanism-based inhibition, where the enzyme bioactivates the inhibitor, leading to its own inactivation. The process can be summarized in the following steps:
-
Binding: this compound binds to the active site of a P450 enzyme.
-
Oxidation: The P450 enzyme catalyzes the oxidation of the exocyclic amino group of ABT. This is thought to proceed via sequential hydrogen abstractions.[1]
-
Formation of a Reactive Intermediate: This oxidation leads to the formation of a highly reactive and unstable intermediate, benzyne.
-
Covalent Adduction: The benzyne intermediate then rapidly reacts with and covalently binds to the protoporphyrin IX heme cofactor of the P450 enzyme.
-
Irreversible Inactivation: This covalent modification of the heme results in the irreversible inactivation of the P450 enzyme.
This mechanism-based inactivation is time- and NADPH-dependent.
Mechanism of this compound (ABT) Mediated P450 Inactivation
Caption: Mechanism of P450 inactivation by this compound.
Quantitative Data Summary
The following tables summarize the inhibitory potential of this compound against various human P450 isoforms and provide typical experimental conditions.
Table 1: In Vitro Inhibition of Human P450 Isoforms by this compound
| P450 Isoform | Probe Substrate | Inhibition Potency (Ki or IC50) | Percent Inhibition (at 1 mM ABT) | Reference(s) |
| CYP1A2 | Phenacetin O-deethylation | Ki = 330 µM | ~80% (with preincubation) | [6][7] |
| CYP2A6 | - | - | Essentially eliminated | [3] |
| CYP2B6 | - | - | >80% | [3] |
| CYP2C8 | - | - | >80% | [3] |
| CYP2C9 | Diclofenac 4'-hydroxylation | Ki = 3500 µM | ~40% | [3][6] |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | - | >80% | [3] |
| CYP2D6 | Bufuralol 1'-hydroxylation | - | >80% | [3] |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | Ki = 8.7 µM | >80% | [6] |
| CYP3A4 | Midazolam 1'-hydroxylation | - | Essentially eliminated | [3] |
Table 2: Typical In Vivo Experimental Parameters for ABT Studies in Rats
| Parameter | Value | Reference(s) |
| Animal Model | Male Sprague-Dawley Rats | [3][8] |
| ABT Dose | 50-100 mg/kg | [3][8] |
| Route of Administration | Oral (gavage) | [3][8] |
| Vehicle | 10% Dimethylacetamide/90% Water (v/v) or Saline | [3][8] |
| Pre-treatment Time | 2 hours prior to test compound administration | [3][8] |
Experimental Protocols
In Vitro Protocol: Determining P450 Contribution in Human Liver Microsomes
Objective: To determine the percentage contribution of P450 enzymes to the metabolism of a test compound using pooled human liver microsomes (HLM) and this compound.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
This compound (ABT)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control P450 isoform-specific inhibitors (see Table 3)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)
-
LC-MS/MS system for analysis
Table 3: Positive Control Inhibitors for P450 Reaction Phenotyping
| P450 Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP2B6 | Ticlopidine |
| CYP2C8 | Gemfibrozil |
| CYP2C9 | Sulfaphenazole |
| CYP2C19 | Ticlopidine |
| CYP2D6 | Quinidine |
| CYP3A4 | Ketoconazole |
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ABT in a suitable solvent (e.g., water or DMSO). The final concentration in the incubation should be 1 mM.
-
Prepare stock solutions of the test compound and positive control inhibitors.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
Prepare incubation mixtures in microcentrifuge tubes on ice. A typical incubation volume is 200 µL.
-
Test Condition: Add phosphate buffer, HLM (final concentration typically 0.2-0.5 mg/mL), and ABT (final concentration 1 mM).
-
Control Condition (No ABT): Add phosphate buffer, HLM, and vehicle (the same solvent used for ABT).
-
Positive Control Conditions: Add phosphate buffer, HLM, and a specific P450 inhibitor.
-
Negative Control (No Metabolism): Add phosphate buffer, HLM, and test compound, but replace the NADPH regenerating system with buffer.
-
-
Pre-incubation (for ABT):
-
Pre-incubate the "Test Condition" mixture (containing ABT) for 30 minutes at 37°C to allow for the mechanism-based inactivation of P450s.
-
-
Initiation of Metabolic Reaction:
-
Add the test compound to all tubes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes except the negative control.
-
-
Incubation:
-
Incubate all tubes at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear metabolite formation in the control condition.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile).
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the disappearance of the parent compound and/or the formation of its metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolism of the test compound in the control and ABT-treated conditions.
-
The percentage contribution of P450 enzymes to the metabolism is calculated as follows: % P450 Contribution = [1 - (Rate of metabolism with ABT / Rate of metabolism without ABT)] * 100
-
In Vitro Experimental Workflow
Caption: Workflow for in vitro P450 contribution assessment.
In Vivo Protocol: Assessing P450 Contribution in a Rat Model
Objective: To evaluate the impact of P450 inhibition by ABT on the pharmacokinetics of a test compound in rats.
Materials:
-
Male Sprague-Dawley rats
-
Test compound
-
This compound (ABT)
-
Vehicle for ABT and test compound (e.g., 10% dimethylacetamide/90% water)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Divide the animals into two groups: a control group (vehicle pre-treatment) and a test group (ABT pre-treatment).
-
-
Pre-treatment:
-
Two hours before administering the test compound, dose the test group with ABT (e.g., 100 mg/kg) via oral gavage.
-
Dose the control group with the vehicle at the same time.
-
-
Test Compound Administration:
-
Administer the test compound to both groups at the desired dose and route (e.g., oral or intravenous).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma (or serum) and store frozen until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for the concentration of the test compound and its major metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) for both groups.
-
A significant decrease in clearance and an increase in AUC and half-life in the ABT-treated group compared to the control group indicate a major contribution of P450 enzymes to the in vivo clearance of the test compound.
-
In Vivo Experimental Workflow
Caption: Workflow for in vivo P450 contribution assessment in rats.
Considerations and Limitations
-
Non-selectivity: While broadly inhibiting P450s, ABT is not a "pan-inhibitor" and its potency varies between isoforms. The incomplete inhibition of certain isoforms like CYP2C9 should be considered when interpreting results.[3]
-
Inhibition of other enzymes: ABT has been shown to inhibit other enzymes, such as N-acetyltransferases (NATs).[8] This could be a confounding factor if the test compound is also metabolized by these enzymes.
-
Induction of P450s: Some studies have shown that ABT can induce the expression of certain P450s (e.g., CYP2B6 and CYP3A4) in human hepatocytes, which could complicate the interpretation of results in long-term studies.[8]
-
In vivo effects: In animal studies, ABT has been reported to delay gastric emptying, which can affect the oral absorption of co-administered drugs.[8]
-
Complementary Approaches: Due to these limitations, it is recommended to use ABT in conjunction with other reaction phenotyping methods, such as using a panel of isoform-selective inhibitors and recombinant human P450 enzymes, to obtain a comprehensive understanding of a compound's metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioivt.com [bioivt.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro inhibitory effect of this compound on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibitory effect of this compound on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application of 1-Aminobenzotriazole in Drug-Drug Interaction Studies
Application Note & Protocols
Introduction
1-Aminobenzotriazole (1-ABT) is a chemical tool widely employed in preclinical drug development to investigate the role of cytochrome P450 (CYP) enzymes in the metabolism of new chemical entities. It functions as a non-selective, mechanism-based inactivator of most CYP isoforms.[1][2] By inhibiting these critical drug-metabolizing enzymes, researchers can elucidate the contribution of oxidative metabolism to a drug's overall clearance, thereby predicting its potential for drug-drug interactions (DDIs). Understanding whether a new drug's metabolism is heavily reliant on CYP enzymes is crucial, as co-administration with other drugs that inhibit or induce these same enzymes could lead to significant changes in drug exposure and potentially cause adverse effects or loss of efficacy. These application notes provide an overview, quantitative data, and detailed protocols for the use of 1-ABT in DDI studies.
Mechanism of Action
1-ABT is not a direct inhibitor; it requires metabolic activation by the CYP enzymes themselves to exert its inhibitory effect. This process is known as mechanism-based or suicide inhibition.[1] The CYP enzyme oxidizes the amino group of 1-ABT, leading to the formation of a highly reactive and unstable intermediate, benzyne. This intermediate then rapidly and irreversibly binds to the heme prosthetic group within the active site of the CYP enzyme.[1] This covalent adduction permanently inactivates the enzyme. Because this process requires enzymatic turnover and results in irreversible inactivation, 1-ABT is classified as a time-dependent inhibitor (TDI).
Figure 1: Mechanism of 1-ABT-mediated CYP450 inactivation.
Quantitative Data Summary
The inhibitory potential of 1-ABT varies across different CYP isoforms. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Inhibition Data
The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify the potency of an inhibitor. A significant shift in the IC50 value after pre-incubation is characteristic of time-dependent inhibitors like 1-ABT.[3]
| CYP Isoform | Inhibition Constant (Ki) | Reference Probe Substrate | Source System | Citation |
| CYP1A2 | 330 µM | Phenacetin | Recombinant Human CYP | [4] |
| CYP2C9 | 3500 µM | Diclofenac | Recombinant Human CYP | [4] |
| CYP2E1 | 8.7 µM | Chlorzoxazone | Recombinant Human CYP | [4] |
Table 1: Ki values of 1-ABT for specific human CYP isoforms.
| CYP Isoform | IC50 Shift with Pre-incubation | System | Citation |
| CYP1A2 | > 10-fold | Human Liver Microsomes | [3] |
| CYP2E1 | > 10-fold | Human Liver Microsomes | [3] |
| CYP3A | > 10-fold | Human Liver Microsomes | [3] |
Table 2: Time-dependent inhibition of 1-ABT in Human Liver Microsomes (HLM).
In Vivo Pharmacokinetic Data
Co-administration of 1-ABT in animal models is used to assess the impact of CYP inhibition on a drug's pharmacokinetic (PK) profile. A significant increase in exposure (AUC) suggests that CYP-mediated metabolism is a major clearance pathway.
| Probe Drug | Animal Model | 1-ABT Dose | Key Pharmacokinetic Change | Citation |
| Midazolam | Rat | Varied routes | Oral bioavailability increased from 2.3% (control) to 58.5% | [5][6] |
| Procainamide | Rat | 100 mg/kg (oral) | Clearance of intravenous procainamide decreased by 45% | [7] |
| Antipyrine | Rat | 100 mg/kg (oral) | AUC increased 14-fold | [6][8] |
| Antipyrine | Dog | 20 mg/kg (oral) | Clearance inhibited by 96% | [8] |
| Antipyrine | Monkey | 20 mg/kg (oral) | Clearance inhibited by 83% | [8] |
Table 3: Effect of 1-ABT on the pharmacokinetics of probe drugs in vivo.
Experimental Protocols
Protocol 1: In Vitro Time-Dependent CYP Inhibition Assay in Human Liver Microsomes (HLM)
This protocol is designed to determine the time-dependent inhibitory potential of 1-ABT on major CYP isoforms using pooled HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound (1-ABT)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)[3]
-
Internal Standard (IS) for analytical quantification
-
Acetonitrile or other organic solvent to stop the reaction
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw HLM on ice. Prepare stock solutions of 1-ABT, probe substrates, and NADPH regenerating system in appropriate solvents.
-
Pre-incubation: In a 96-well plate, add phosphate buffer, HLM, and the NADPH regenerating system. Add 1-ABT at various concentrations. Incubate the plate at 37°C for 30 minutes to allow for mechanism-based inactivation.[3]
-
Control Incubation (No Pre-incubation): In a separate plate, prepare the same mixture but without the NADPH regenerating system. Incubate at 37°C for 30 minutes.
-
Initiate Reaction:
-
To the pre-incubation plate, add the CYP-specific probe substrate to initiate the metabolic reaction.
-
To the control plate, add the NADPH regenerating system and the probe substrate simultaneously.
-
-
Reaction Incubation: Incubate both plates at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.[9]
-
Quench Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plates to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[10]
-
Data Analysis: Calculate the percent inhibition at each 1-ABT concentration relative to a vehicle control. Determine the IC50 values for both the pre-incubated and control conditions. A significant leftward shift in the IC50 curve for the pre-incubated samples confirms time-dependent inhibition.[3]
Figure 2: Workflow for in vitro CYP time-dependent inhibition assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol details a typical in vivo study in rats to determine if CYP metabolism is a significant clearance pathway for a test compound.
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
Test compound
-
This compound (1-ABT)
-
Vehicle for dosing (e.g., 0.5% methylcellulose)
-
Dosing gavage needles, syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the study.[11] Fast animals overnight before dosing, with free access to water.
-
Group Assignment: Randomly assign rats to two groups (n = 4-6 per group):
-
Group 1 (Control): Receives vehicle.
-
Group 2 (1-ABT): Receives 1-ABT.
-
-
Pre-treatment:
-
Test Compound Administration: Two hours after the pre-treatment, administer the test compound to all animals in both groups via oral gavage.[12]
-
Blood Sampling: Collect serial blood samples (e.g., ~150-200 µL) from the tail vein or other appropriate site at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[11][13]
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.[11]
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate PK parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both groups.
-
Data Interpretation: Compare the mean PK parameters between the control and 1-ABT treated groups. A statistically significant increase in AUC and Cmax in the 1-ABT group indicates that CYP-mediated metabolism is a major pathway for the test compound's clearance.
Figure 3: Workflow for in vivo pharmacokinetic DDI study in rats.
Interpretation and Important Considerations
While 1-ABT is a powerful tool, it's crucial to be aware of its limitations to avoid misinterpreting data.
-
Incomplete Inhibition: 1-ABT does not inhibit all CYP isoforms completely or equally. For instance, it is a very weak inhibitor of CYP2C9 (Ki = 3500 µM).[4] If a compound is primarily metabolized by a weakly inhibited isoform, the effect of 1-ABT may be minimal, leading to false negatives.
-
Inhibition of Non-CYP Enzymes: 1-ABT is also a known substrate and inhibitor of N-acetyltransferases (NATs).[14] If the test compound undergoes N-acetylation, 1-ABT could inhibit this pathway, confounding the interpretation of results.
-
Enzyme Induction: Paradoxically, 1-ABT has been shown to induce the expression of certain CYPs, such as CYP2B6 and CYP3A4, in hepatocytes.[7] This effect is more relevant in longer-term studies or repeated dosing scenarios.
-
In Vivo Physiological Effects: In rats, oral administration of 1-ABT can significantly delay gastric emptying.[12] This can alter the absorption rate of a co-administered oral drug, increasing its Tmax and potentially affecting Cmax and AUC, which could be mistaken for a purely metabolic effect.[12] Comparing results from different routes of administration (e.g., oral vs. intravenous) can help dissect these effects.[5]
The results from a 1-ABT study can help guide decisions in drug development, as illustrated by the decision tree below.
Figure 4: Decision tree for interpreting in vivo 1-ABT study results.
References
- 1. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-a-mechanism-based-cytochrome-p450-inhibitor-and-probe-of-cytochrome-p450-biology - Ask this paper | Bohrium [bohrium.com]
- 3. In vitro inhibitory effect of this compound on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro inhibitory effect of this compound on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo use of the P450 inactivator this compound in the rat: varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Long-Term P450 Inhibition in Mice Using 1-Aminobenzotriazole in Food Pellets
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminobenzotriazole (ABT) is a potent, non-selective, and irreversible mechanism-based inhibitor of cytochrome P450 (P450) enzymes.[1][2][3] Its broad-spectrum inhibitory activity makes it a valuable tool in preclinical drug development and pharmacological studies to investigate the role of P450-mediated metabolism in drug clearance, efficacy, and toxicity.[1][4] Administering ABT mixed into food pellets offers a convenient and minimally invasive method for achieving sustained, long-term P450 inhibition in mice, which is particularly advantageous for chronic studies.[5][6][7] These application notes provide detailed protocols for the preparation of ABT-containing food pellets, study conduct, and assessment of P450 inhibition, based on established methodologies.
Mechanism of Action
This compound is oxidized by P450 enzymes, leading to the formation of a reactive intermediate, benzyne.[1][6] This intermediate then covalently binds to the P450 enzyme, causing irreversible inactivation.[8] The proposed mechanism involves either an initial N-hydroxylation followed by dehydration and fragmentation, or sequential hydrogen abstractions from the exocyclic nitrogen.[1][6]
References
- 1. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Utility of food pellets containing this compound for longer term in vivo inhibition of cytochrome P450 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utility of food pellets containing this compound for longer term in vivo inhibition of cytochrome P450 in mice - OAK Open Access Archive [oak.novartis.com]
- 8. pubs.acs.org [pubs.acs.org]
Harnessing 1-Aminobenzotriazole to Enhance Drug Exposure in Preclinical Research
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminobenzotriazole (ABT) is a potent, non-specific, and irreversible inhibitor of cytochrome P450 (CYP) enzymes.[1][2][3] In preclinical drug development, ABT serves as a critical tool to investigate the metabolic fate of new chemical entities. By inactivating a broad range of CYP isozymes, ABT administration allows researchers to effectively "turn off" a major route of drug metabolism, thereby increasing the systemic exposure of a parent drug.[4] This application is invaluable for elucidating the role of CYP-mediated metabolism in a drug's pharmacokinetic profile, distinguishing between metabolic and other clearance mechanisms, and for enabling in vivo efficacy and toxicity studies of rapidly metabolized compounds.
Mechanism of Action
ABT acts as a mechanism-based inactivator of cytochrome P450 enzymes.[4] The enzyme's catalytic cycle oxidizes ABT, leading to the formation of a reactive intermediate, benzyne. This intermediate then covalently binds to the heme prosthetic group of the CYP enzyme, leading to its irreversible inactivation.[4] This broad-spectrum inhibition across various CYP isoforms makes ABT a powerful tool for studying the overall contribution of P450 enzymes to a drug's metabolism.[4][5]
Applications in Preclinical Research
-
Elucidating Metabolic Pathways: By comparing the pharmacokinetic profile of a drug in the presence and absence of ABT, researchers can determine the extent to which CYP enzymes contribute to its clearance.[4]
-
Increasing Drug Exposure: For compounds that are rapidly cleared by CYP-mediated metabolism, co-administration with ABT can significantly increase their plasma concentrations and prolong their half-life, enabling a more thorough assessment of their pharmacological and toxicological properties.[4][6]
-
Differentiating Intestinal and Hepatic Metabolism: By varying the route of ABT administration (e.g., oral vs. intravenous), it is possible to selectively inhibit intestinal and hepatic CYP enzymes, thereby dissecting their relative contributions to first-pass metabolism.[4][7]
-
Investigating Drug-Drug Interactions: ABT can be used to simulate a "worst-case" scenario for CYP-mediated drug-drug interactions, providing insights into the potential for a new drug candidate to be affected by co-administered CYP inhibitors.
Data Presentation: Impact of ABT on Pharmacokinetics
The following tables summarize quantitative data from various preclinical studies, demonstrating the significant effect of ABT co-administration on the pharmacokinetic parameters of different drugs.
Table 1: Effect of ABT on Midazolam Pharmacokinetics in Rats
| Treatment Group | Route of Administration | AUC (ng·h/mL) | Cmax (ng/mL) | Bioavailability (%) |
| Midazolam alone | Oral | - | - | 2.3 |
| Midazolam + Oral ABT | Oral | - | - | 58.5 |
| Midazolam + IV ABT | Oral | - | - | 0.7 |
Data from Strelevitz et al., 2006.[7]
Table 2: Effect of ABT on Antipyrine Clearance in Various Species
| Species | ABT Dose (mg/kg, oral) | Pretreatment Time (h) | Inhibition of Plasma Clearance (%) |
| Rats | 50 | 2 | 88 |
| Dogs | 20 | 2 | 96 |
| Monkeys | 20 | 2 | 83 |
Data from Emoto et al., 2003.[5]
Table 3: Effect of ABT on Triazolam Pharmacokinetics in Rats
| Treatment Group | Pretreatment Time with ABT (h) | AUC Increase (fold) |
| Control (no ABT) | - | 1 |
| ABT Pretreatment | 2 | 101 |
| ABT Pretreatment | 16 | 81 |
Data from Parmentier et al., 2017.[8]
Table 4: Effect of ABT on Procainamide Pharmacokinetics in Rats
| Parameter | Control | ABT (100 mg/kg, oral, 2h predose) |
| Procainamide Clearance | Baseline | Decreased by 45% |
| N-acetylprocainamide/Procainamide Ratio (Urine) | 0.74 | 0.21 |
| N-acetylprocainamide/Procainamide Ratio (Plasma AUC) | 0.59 | 0.11 |
Data from MedChemExpress technical data.[1]
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Effect of ABT on the Pharmacokinetics of a Test Compound in Rodents
This protocol provides a general framework. Specific doses and timings should be optimized for the test compound and animal model.
Materials:
-
Test compound
-
This compound (ABT)
-
Vehicle for test compound and ABT (e.g., 0.5% (w/v) hydroxypropyl methylcellulose and 0.5% (v/v) Tween 80 in an aqueous solution[6][9])
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and needles (oral gavage and/or intravenous)
-
Blood collection supplies (e.g., tubes with anticoagulant, capillaries)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the experiment.
-
Grouping: Divide animals into at least two groups: a control group receiving the vehicle and a treatment group receiving ABT.
-
ABT Administration:
-
Prepare a fresh solution or suspension of ABT in the chosen vehicle. A common oral dose for rats is 50-100 mg/kg and for mice is 50 mg/kg.[4][6]
-
Administer ABT to the treatment group via the desired route (e.g., oral gavage). A pretreatment time of 1-2 hours is common for oral administration to inhibit both intestinal and hepatic CYPs.[4][5]
-
Administer the vehicle to the control group using the same volume and route.
-
-
Test Compound Administration:
-
After the designated pretreatment time, administer the test compound to all animals.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose of the test compound).
-
Process blood samples to obtain plasma (e.g., by centrifugation).
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2, clearance) for both the control and ABT-treated groups using non-compartmental analysis.
-
Compare the parameters between the groups to assess the impact of CYP inhibition on the test compound's pharmacokinetics.
-
Protocol 2: Differentiating Intestinal and Hepatic First-Pass Metabolism
This protocol is designed to distinguish the contribution of gut versus liver metabolism.
Procedure:
-
Follow the general procedure as described in Protocol 1, but include three experimental groups:
-
Group 1 (Control): Oral administration of the test compound with vehicle pretreatment.
-
Group 2 (Intestinal and Hepatic Inhibition): Oral administration of the test compound with oral ABT pretreatment. This inhibits CYPs in both the gut and the liver.
-
Group 3 (Hepatic Inhibition): Oral administration of the test compound with intravenous (IV) ABT pretreatment. This route bypasses significant first-pass intestinal metabolism of ABT, leading to a more pronounced inhibition of hepatic CYPs.
-
-
By comparing the bioavailability and other pharmacokinetic parameters across these three groups, the relative contribution of intestinal and hepatic metabolism can be inferred. A significant increase in bioavailability in Group 2 compared to Group 3 suggests a substantial role of intestinal first-pass metabolism.[4][7]
Visualizations
Caption: Mechanism of this compound (ABT) inhibition of Cytochrome P450-mediated drug metabolism.
Caption: A typical experimental workflow for assessing the impact of ABT on drug pharmacokinetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound-a-mechanism-based-cytochrome-p450-inhibitor-and-probe-of-cytochrome-p450-biology - Ask this paper | Bohrium [bohrium.com]
- 4. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective dosing regimen of this compound for inhibition of antipyrine clearance in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo use of the P450 inactivator this compound in the rat: varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pretreatment regimens of this compound on metabolism and gastric emptying of probe compounds in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo use of the CYP inhibitor this compound to increase long-term exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding the Incomplete Inhibition of CYP2C9 by 1-Aminobenzotriazole (ABT)
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the observed incomplete inhibition of Cytochrome P450 2C9 (CYP2C9) by the broad-spectrum inhibitor, 1-Aminobenzotriazole (ABT).
Frequently Asked Questions (FAQs)
Q1: Why does this compound (ABT) exhibit weak or incomplete inhibition of CYP2C9?
A1: The incomplete inhibition of CYP2C9 by ABT is primarily due to the large and complex active site of the enzyme, which contains multiple binding locations. ABT preferentially binds to a site distant from the catalytic heme center, often referred to as the warfarin-binding pocket.[1][2] This leaves the active site accessible to certain substrates, leading to their continued metabolism and the observation of weak inhibition.
Q2: Is the inhibitory effect of ABT on CYP2C9 always weak?
A2: No, the potency of ABT inhibition on CYP2C9 is highly dependent on the probe substrate used in the assay.[2] When a substrate that also binds to the warfarin-binding pocket, such as (S)-warfarin, is present, it can displace ABT, forcing it into the active site.[1][2] This results in a potent, time-dependent inactivation of the enzyme.[1]
Q3: Which probe substrates demonstrate this differential inhibition by ABT?
A3: Diclofenac and (S)-warfarin are classic examples of probe substrates that show differential inhibition. When diclofenac is used, which binds near the heme active site, the inhibition by ABT is minimal.[2] Conversely, when (S)-warfarin is used as the probe substrate, a much more potent inhibition by ABT is observed.[1][2]
Q4: What are the kinetic parameters for ABT inhibition of CYP2C9?
A4: The kinetic parameters vary significantly with the experimental conditions, particularly the probe substrate used. The table below summarizes key quantitative data from published studies.
Quantitative Data Summary
| Condition | Probe Substrate | K_i (mM) | k_inact (min⁻¹) | k_inact/K_i (mL/min/mmol) | Reference |
| ABT alone | Diclofenac | 3.49 | 0.0826 | 23.7 | [1] |
| ABT with 20 µM (S)-warfarin | Diclofenac | 0.157 | 0.273 | 1740 | [1] |
| ABT alone | Diclofenac 4'-hydroxylation | 3.5 | N/A | N/A | [3] |
N/A: Not Applicable or Not Reported
Troubleshooting Guide
Issue: My experiment shows minimal to no inhibition of CYP2C9 activity after incubation with ABT.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe Substrate Selection: You are using a probe substrate, such as diclofenac, that binds to the active site, while ABT is occupying the distal warfarin-binding pocket.[2] | 1. Switch Probe Substrate: If feasible for your experimental goals, switch to (S)-warfarin as the probe substrate. 2. Co-incubation: Introduce a low concentration of (S)-warfarin along with your primary substrate and ABT. | 1. You should observe a significant increase in the inhibitory potency of ABT. 2. The presence of (S)-warfarin should displace ABT to the active site, leading to enhanced inhibition of your primary substrate's metabolism.[1] |
| Pre-incubation Time: For mechanism-based inhibitors like ABT, sufficient pre-incubation time with the enzyme and cofactors (NADPH) is crucial for inactivation. | Optimize Pre-incubation: Perform a time-course experiment to determine the optimal pre-incubation time for maximal inhibition. A 30-minute pre-incubation is a common starting point.[4] | Increased inhibition of CYP2C9 activity with longer pre-incubation times, up to a plateau. |
| ABT Concentration: The concentration of ABT may be insufficient to achieve significant inhibition, especially given its high K_i value for CYP2C9 in the absence of an allosteric effector.[1][3] | Increase ABT Concentration: Titrate the concentration of ABT in your assay. Concentrations up to 1 mM have been used in studies.[4] | A dose-dependent increase in the inhibition of CYP2C9 activity. |
Experimental Protocols
Time-Dependent Inhibition of CYP2C9 by ABT using Human Liver Microsomes
This protocol is designed to assess the time-dependent inhibition of CYP2C9 by ABT, with and without the presence of (S)-warfarin.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound (ABT)
-
(S)-Warfarin (as an allosteric effector, if applicable)
-
Diclofenac (as the probe substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system for analysis
Methodology:
-
Primary Incubation (Pre-incubation):
-
Prepare a solution containing HLM (e.g., 0.2 mg/mL), ABT (at various concentrations), and (S)-warfarin (if applicable, e.g., 20 µM) in potassium phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the primary incubation by adding the NADPH regenerating system.
-
Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Secondary Incubation (Metabolic Reaction):
-
Immediately transfer the aliquots from the primary incubation to tubes containing a high concentration of the probe substrate, diclofenac (e.g., 10-fold the K_m value).
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the remaining enzyme activity.
-
-
Quenching and Sample Preparation:
-
Stop the secondary incubation by adding ice-cold acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the diclofenac metabolite (4'-hydroxydiclofenac) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the inactivation rate constant (k_obs).
-
Plot k_obs versus the inhibitor (ABT) concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).
-
Visualizations
Caption: Mechanism of probe-dependent CYP2C9 inhibition by ABT.
Caption: Troubleshooting workflow for incomplete CYP2C9 inhibition by ABT.
References
- 1. This compound coincubated with (S)-warfarin results in potent inactivation of CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Case Study 9: Probe-Dependent Binding Explains Lack of CYP2C9 Inactivation by this compound (ABT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibitory effect of this compound on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Aminobenzotriazole (1-ABT) and N-acetyltransferase (NAT) Activity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the effects of 1-Aminobenzotriazole (1-ABT) on N-acetyltransferase (NAT) activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound (1-ABT) on N-acetyltransferase (NAT) activity?
A1: this compound (1-ABT), widely known as a non-selective, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes, is also a substrate and a direct inhibitor of N-acetyltransferase (NAT) enzymes.[1][2][3] This means that in addition to its effects on oxidative metabolism, 1-ABT can directly reduce the N-acetylation of drugs and other xenobiotics.
Q2: Is 1-ABT a selective inhibitor for different NAT isoforms?
A2: No, 1-ABT is not considered highly selective, but it demonstrates different potencies towards the two primary human NAT isoforms, NAT1 and NAT2. It is a significantly more potent inhibitor of hNAT2 than hNAT1.[2] In studies with human NAT forms, the IC50 for hNAT2 was found to be 158 µM, whereas the IC50 for hNAT1 was greater than 1 mM.[2][4]
Q3: What is the mechanism of NAT inhibition by 1-ABT?
A3: For human NAT2 (hNAT2), 1-ABT acts as a competitive inhibitor with an inhibition constant (Ki) of 67 µM.[2][4] This competitive inhibition is consistent with the fact that 1-ABT is also a substrate for both NAT1 and NAT2, meaning it competes with other NAT substrates for binding to the enzyme's active site.[2][4] Unlike its mechanism-based (suicide) inhibition of P450s, its inhibition of NAT appears to be time-independent, meaning no pre-incubation is required for the inhibitory effect.[2][4]
Q4: I use 1-ABT in my experiments to inhibit P450 enzymes. Could it be affecting the results for a compound that is also metabolized by NAT?
A4: Absolutely. This is a critical consideration. If your compound is a substrate for both CYP and NAT enzymes, using 1-ABT as a "selective" P450 inhibitor will produce confounded results. The inhibition of NAT activity will lead to a decrease in the formation of N-acetylated metabolites, which could be misinterpreted as a shift in metabolism solely due to P450 inhibition.[2][4] This dual inhibition must be accounted for when interpreting data from studies using 1-ABT.
Q5: Does 1-ABT inhibit other major Phase II metabolic enzymes?
A5: Current research indicates that 1-ABT does not significantly inhibit UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) activity.[2][4] This makes it a useful tool for distinguishing between P450/NAT-mediated metabolism and metabolism by UGTs or SULTs.
Troubleshooting Guide
Problem 1: In my in vivo animal study, I administered 1-ABT to block P450 metabolism, but I observed an unexpectedly large decrease in the clearance of my drug, which is known to be acetylated.
-
Possible Cause: You are likely observing the combined effect of P450 and NAT inhibition. 1-ABT is known to decrease the clearance of NAT substrates. For example, in rats, oral administration of 1-ABT (100 mg/kg) decreased the clearance of intravenous procainamide (a NAT substrate) by 45% and significantly reduced the ratio of the N-acetylated metabolite to the parent drug in both plasma and urine.[2][5]
-
Recommendation:
-
Conduct an in vitro assay using recombinant human or animal NAT enzymes to confirm if your drug is a NAT substrate.
-
Quantify both the parent drug and its N-acetylated metabolite in your in vivo samples. A significant reduction in the metabolite-to-parent ratio following 1-ABT administration is a strong indicator of NAT inhibition.
-
Consider using alternative P450 inhibitors that have no reported effects on NAT activity if you need to specifically probe the P450 pathway.
-
Problem 2: My in vitro NAT inhibition assay with 1-ABT yields inconsistent or weak results, especially for NAT1.
-
Possible Cause: This is expected. 1-ABT is a much weaker inhibitor of NAT1 than NAT2 (IC50 > 1 mM vs. 158 µM for NAT2).[2] You may need to use very high concentrations of 1-ABT to see significant inhibition of NAT1, which may introduce issues with solubility or off-target effects.
-
Recommendation:
-
Verify the 1-ABT concentration and the purity of your reagent.
-
If you are specifically studying NAT1, consider using a more potent and selective inhibitor, such as caffeic acid, for comparison.[4]
-
Ensure your assay conditions (e.g., substrate concentration relative to its Km) are optimized for detecting competitive inhibition.
-
Quantitative Data Summary
Table 1: In Vitro Inhibition of Human N-Acetyltransferase (NAT) by 1-ABT
| Parameter | Isoform | Value | Reference(s) |
| IC50 | hNAT1 | > 1 mM | [2][4] |
| IC50 | hNAT2 | 158 µM | [2][4] |
| Ki | hNAT2 | 67 µM | [2][4] |
| Inhibition Type | hNAT2 | Competitive | [2][4] |
Table 2: In Vivo Effect of 1-ABT on Procainamide Pharmacokinetics in Rats
| Parameter | Control Group | 1-ABT Treated Group (100 mg/kg) | Reference(s) |
| Procainamide Clearance | Baseline | Reduced by 45% | [2][4] |
| Plasma AUC Ratio (N-acetylprocainamide/Procainamide) | 0.59 | 0.11 | [2] |
| Urine Ratio (N-acetylprocainamide/Procainamide) | 0.74 | 0.21 | [2] |
Experimental Protocols & Visualizations
Protocol: In Vitro NAT Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of 1-ABT on NAT activity using a model substrate like procainamide.
Materials:
-
Recombinant human NAT1 or NAT2 enzyme
-
Procainamide (or other NAT substrate)
-
Acetyl Coenzyme A (Acetyl-CoA)
-
This compound (1-ABT)
-
Tris-HCl buffer (pH 7.5)
-
Acetonitrile with 0.1% formic acid (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1-ABT in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve final assay concentrations ranging from 1 µM to 2 mM.
-
Prepare stock solutions of the NAT substrate and Acetyl-CoA in the assay buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube or 96-well plate, add the Tris-HCl buffer.
-
Add the desired concentration of 1-ABT (or vehicle control).
-
Add the NAT substrate (e.g., final concentration of 50 µM procainamide).
-
Add the recombinant NAT enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding Acetyl-CoA (e.g., final concentration of 200 µM).
-
Incubate the mixture at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
-
Quenching and Analysis:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to an analysis plate or vial.
-
Analyze the formation of the N-acetylated metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition at each 1-ABT concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the 1-ABT concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagrams
Caption: Experimental workflow for an in vitro NAT inhibition assay.
Caption: Dual inhibitory roles of 1-ABT on P450 and NAT enzymes.
Caption: 1-ABT concurrently inhibits both P450 and NAT metabolic pathways.
References
- 1. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: 1-Aminobenzotriazole (1-ABT) and Gastric Emptying in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of 1-aminobenzotriazole (1-ABT) on gastric emptying in rats.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We administered 1-ABT to our rats and observed unexpected variability in the plasma concentrations of our orally co-administered test compound. What could be the cause?
A1: This is a common observation and is likely due to the significant delay in gastric emptying induced by 1-ABT.[1][2] 1-ABT, a non-specific cytochrome P450 (CYP) inhibitor, has been shown to markedly delay the transit of stomach contents into the small intestine.[1][3] This can lead to erratic and delayed absorption of co-administered oral compounds, resulting in high variability in plasma concentration-time profiles and an increased time to reach maximum plasma concentration (Tmax).[1][4] For instance, pretreatment with 100 mg/kg oral 1-ABT has been observed to increase the Tmax of a co-administered compound by as much as 40-fold.[1][3]
Troubleshooting Steps:
-
Route of Administration: Consider administering your test compound via a route that bypasses gastric emptying, such as intravenous (IV) or subcutaneous (SC) injection, to distinguish between effects on absorption and systemic metabolism.[1]
-
Staggered Dosing: If oral administration is necessary, optimizing the time interval between 1-ABT pretreatment and the administration of your test compound may help in achieving more consistent results.
-
Direct Gastric Emptying Measurement: Incorporate a direct measurement of gastric emptying into your experimental design to quantify the extent of the delay and correlate it with the pharmacokinetic data.
Q2: What is the proposed mechanism for 1-ABT-induced delay in gastric emptying?
A2: While the exact mechanism is not fully elucidated, a leading hypothesis involves the inhibition of nitric oxide synthase (NOS) activity. Nitric oxide (NO) is a key signaling molecule that promotes relaxation of the gastric smooth muscle, which is essential for normal gastric emptying.[5][6] Some cytochrome P450 enzymes are involved in the metabolism of endogenous substances that can influence NOS activity. By inhibiting these CYPs, 1-ABT may disrupt NO signaling, leading to impaired gastric relaxation and delayed emptying.
Q3: We need to quantify the delay in gastric emptying caused by 1-ABT. What is a reliable and straightforward method to use in rats?
A3: The Phenol Red method is a well-established and reliable terminal method for quantifying gastric emptying of a liquid meal in rats.[7][8][9] It involves oral administration of a test meal containing phenol red, a non-absorbable dye. After a specific time, the animal is euthanized, the stomach is collected, and the amount of phenol red remaining is quantified spectrophotometrically. This allows for the calculation of the percentage of the meal that has emptied from the stomach.
Another common method is the acetaminophen absorption test , which is a non-terminal method. Acetaminophen is readily absorbed in the small intestine but not in the stomach. Therefore, its rate of appearance in the blood serves as an indirect measure of gastric emptying.[10][11]
Q4: We observed a significant increase in stomach weight in our 1-ABT treated rats. Is this related to the delay in gastric emptying?
A4: Yes, an increase in stomach weight is an expected consequence of 1-ABT administration and is linked to the delay in gastric emptying. Studies have reported a 2-fold increase in stomach weight following 1-ABT treatment.[1][3] This is attributed to both the retention of the test meal and a potential pro-secretory effect of 1-ABT, leading to an accumulation of gastric fluids.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of 1-ABT on gastric emptying and the pharmacokinetics of co-administered compounds in rats.
| Parameter | Vehicle Control | 1-ABT Pretreatment (100 mg/kg, oral, 2h prior) | Fold Change | Reference |
| Tmax of NVS-CRF38 (h) | ~0.25 | ~10 | ~40-fold increase | [1][3] |
| Stomach Weight (relative) | 1 | ~2 | ~2-fold increase | [1][3] |
| Parameter | Vehicle Control | 1-ABT Pretreatment (2h prior) | 1-ABT Pretreatment (16h prior) | Reference |
| Triazolam Tmax (h) | 0.3 | 4.8 | 3.7 | [4][12] |
| Acetaminophen Mean Absorption Time (MAT) (h) | 0.3 | 4.6 | 2.9 | [4][12] |
Detailed Experimental Protocols
Phenol Red Gastric Emptying Assay
Objective: To quantify the rate of gastric emptying of a liquid meal in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted overnight with free access to water)
-
Test meal: 1.5 mL of 5% glucose solution containing 0.5 mg/mL phenol red.
-
0.1 N NaOH
-
Tris buffer
-
Spectrophotometer
Procedure:
-
Administer the test meal orally (1.5 mL) to the fasted rats via gavage.
-
For a baseline (0-minute) reading, immediately euthanize a control group of rats after gavage.
-
Euthanize experimental groups at predetermined time points (e.g., 10, 15, 20 minutes) after test meal administration.[8][9]
-
Immediately following euthanasia, perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage.
-
Carefully excise the stomach and place it in a tube containing a known volume of 0.1 N NaOH.
-
Homogenize the stomach and its contents.
-
Transfer a portion of the homogenate to a new tube and add Tris buffer to precipitate proteins.
-
Centrifuge the mixture.
-
Add 0.1 N NaOH to the supernatant.
-
Read the absorbance of the sample at 560 nm using a spectrophotometer.
-
Calculate the amount of phenol red remaining in the stomach by comparing the absorbance to a standard curve.
-
Gastric emptying (%) is calculated as: (1 - (Amount of phenol red in stomach at time X / Average amount of phenol red in stomach at time 0)) * 100.
Visualizations
Experimental Workflow: Phenol Red Gastric Emptying Assay```dot
Caption: Proposed mechanism of 1-ABT's effect on gastric emptying via CYP inhibition and altered nitric oxide signaling.
References
- 1. This compound modulates oral drug pharmacokinetics through cytochrome P450 inhibition and delay of gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pretreatment regimens of this compound on metabolism and gastric emptying of probe compounds in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide: From Gastric Motility to Gastric Dysmotility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. STRUCTURAL BASES OF GASTROINTESTINAL MOTILITY CHANGES IN PARKINSON’S DISEASE: STUDY IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]
- 12. effect-of-pretreatment-regimens-of-1-aminobenzotriazole-on-metabolism-and-gastric-emptying-of-probe-compounds-in-rat - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Non-P450 Mediated Metabolism in the Presence of 1-Aminobenzotriazole (ABT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Aminobenzotriazole (ABT) to investigate non-cytochrome P450 (non-P450) mediated metabolism.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with ABT.
Q1: I've treated my in vitro system with ABT, a potent P450 inhibitor, but I still observe significant metabolism of my compound. Does this automatically confirm non-P450 metabolism?
A1: Not necessarily. While significant metabolism after ABT treatment is a strong indicator of non-P450 enzyme involvement, there are two primary alternative explanations to consider:
-
Incomplete P450 Inhibition: ABT, although a broad-spectrum P450 inhibitor, does not inhibit all P450 isoforms with equal potency. Notably, CYP2C9 has shown resistance to ABT inactivation, with studies indicating that up to 60% of its activity can remain after treatment.[1][2] Other isoforms may also exhibit some residual activity.[1]
-
Inhibition of Non-P450 Enzymes: ABT is not entirely specific to P450s and has been shown to inhibit certain non-P450 enzymes, particularly N-acetyltransferases (NATs) and some UDP-glucuronosyltransferase (UGT) isoforms.[3][4][5] If your compound is a substrate for these enzymes, the observed metabolism might be an underestimation of the true non-P450 contribution.
Troubleshooting Steps:
-
Confirm P450 Inhibition: Include a positive control substrate for the major P450 isoforms (e.g., midazolam for CYP3A4, diclofenac for CYP2C9) in your experimental setup. This will allow you to quantify the extent of P450 inhibition by ABT under your specific conditions.
-
Investigate Specific Non-P450 Pathways: Based on the structure of your compound, consider which non-P450 pathways are likely to be involved. Use specific inhibitors for those pathways in conjunction with ABT to further dissect the metabolic routes.
-
Use Recombinant Enzymes: Incubate your compound with recombinant non-P450 enzymes (e.g., UGTs, NATs) to confirm if it is a substrate for these pathways.
Q2: My compound's metabolism is significantly reduced by ABT, but I suspect a non-P450 pathway is still involved. How can I confirm this?
A2: This scenario suggests that both P450 and non-P450 enzymes may be contributing to your compound's metabolism.
Troubleshooting Steps:
-
Quantitative Analysis: Determine the percentage of metabolism inhibited by ABT. The remaining metabolism is likely attributable to non-P450 pathways.
-
Specific Non-P450 Inhibitors: Use inhibitors specific to suspected non-P450 enzymes. For example, if you suspect UGT involvement, you can use a broad UGT inhibitor.
-
Enzyme Kinetics: Perform enzyme kinetic studies in the presence and absence of ABT to understand how the inhibition affects the metabolic rate.
Q3: I am seeing variable results with ABT inhibition between different experimental systems (e.g., microsomes vs. hepatocytes). What could be the cause?
A3: Discrepancies between in vitro systems are common and can arise from several factors:
-
Cofactor Availability: Microsomal preparations require the addition of specific cofactors (e.g., NADPH for P450s, UDPGA for UGTs, PAPS for SULTs). Ensure that the appropriate cofactors for both P450 and the suspected non-P450 enzymes are present at saturating concentrations. Hepatocytes, being whole cells, have endogenous cofactor supplies.
-
Enzyme Abundance: The relative abundance of different metabolic enzymes can vary between liver microsomes and hepatocytes.
-
Transporter Effects: In hepatocytes, drug transporters can influence the intracellular concentration of your compound, which can affect its metabolism. ABT itself does not appear to significantly affect major transporters like P-glycoprotein.[6]
Troubleshooting Steps:
-
Optimize Cofactor Concentrations: Titrate cofactor concentrations in your microsomal assays to ensure they are not rate-limiting.
-
Characterize Your System: If possible, quantify the expression levels of the key metabolic enzymes in your experimental systems.
-
Consider Cellular Context: Be mindful of the biological complexity of hepatocytes and how it might influence metabolic outcomes compared to simpler subcellular fractions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (ABT)?
A1: ABT is a mechanism-based inhibitor of cytochrome P450 enzymes. It is oxidized by P450s to a reactive intermediate, benzyne, which then irreversibly binds to the heme prosthetic group of the enzyme, leading to its inactivation.[7]
Q2: Which non-P450 enzymes are known to be inhibited by ABT?
A2: ABT has been shown to inhibit:
-
N-acetyltransferases (NATs): It is a competitive inhibitor of both NAT1 and NAT2.[3][5]
-
UDP-glucuronosyltransferases (UGTs): ABT can inhibit several UGT isoforms, including UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, and 2B15.[4][8]
Q3: Which non-P450 enzymes are generally considered to be NOT inhibited by ABT?
A3: Based on current literature, ABT does not significantly inhibit the following enzymes at concentrations typically used to inhibit P450s:
Q4: What is a typical concentration of ABT to use in in vitro experiments?
A4: A concentration of 1 mM ABT is frequently used in in vitro studies to achieve broad P450 inhibition.[4] However, the optimal concentration may vary depending on the specific experimental system and the P450 isoforms involved. It is always recommended to perform a concentration-response curve to determine the IC50 for P450 inhibition in your system.
Q5: Can ABT be used in in vivo studies?
A5: Yes, ABT is widely used in animal studies to investigate the role of P450-mediated metabolism in drug clearance and oral bioavailability.[9][10] It can be administered orally or intravenously prior to the test compound.[9]
Data Presentation: Inhibition of Non-P450 Enzymes by this compound
The following table summarizes the known inhibitory effects of ABT on various non-P450 drug-metabolizing enzymes.
| Enzyme Family | Specific Isoform | Test System | Substrate | Inhibition Potency (IC50 / Ki) | Reference(s) |
| N-acetyltransferases (NATs) | hNAT1 | Recombinant human enzyme | p-Aminobenzoic acid | > 1 mM | [3][5] |
| hNAT2 | Recombinant human enzyme | Procainamide | IC50: 158 µM, Ki: 67 µM | [3][5] | |
| Rat Liver S9 | Rat liver fraction | Procainamide | IC50: ~30 µM | [3][5] | |
| UDP-glucuronosyltransferases (UGTs) | UGT1A1 | Recombinant human enzyme | β-estradiol | Inhibited | [4][8] |
| UGT1A3 | Recombinant human enzyme | Chenodeoxycholic acid | Inhibited | [4][8] | |
| UGT1A4 | Recombinant human enzyme | Trifluoperazine | Inhibited | [4][8] | |
| UGT1A6 | Recombinant human enzyme | Serotonin | Inhibited | [4][8] | |
| UGT1A9 | Recombinant human enzyme | Propofol | Inhibited | [4][8] | |
| UGT2B7 | Recombinant human enzyme | Zidovudine | Inhibited | [4][8] | |
| UGT2B15 | Recombinant human enzyme | Oxazepam | Inhibited | [4][8] | |
| Non-selective | Human hepatocytes | 4-Methylumbelliferone | IC50: 0.661 mM | [4] | |
| Sulfotransferases (SULTs) | Multiple isoforms | Rat liver fractions/recombinant | Acetaminophen, 7-hydroxycoumarin, Raloxifene | No significant inhibition | [3][4][5][6] |
| Flavin-containing monooxygenases (FMOs) | Not specified | Lung and liver microsomes | Not specified | No significant inhibition | [7] |
| Aldehyde oxidase (AO) | Not specified | Not specified | Not specified | No significant inhibition | [7] |
Experimental Protocols
Protocol: In Vitro Assessment of Non-P450 Metabolism using this compound in Human Liver Microsomes
Objective: To determine the contribution of non-P450 enzymes to the metabolism of a test compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound
-
This compound (ABT)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
UDPGA (for UGT-mediated metabolism)
-
PAPS (for SULT-mediated metabolism)
-
Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Positive control P450 substrates (e.g., midazolam, diclofenac)
-
Analytical standards for the test compound and its expected metabolites
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a stock solution of ABT in the incubation buffer.
-
Prepare the NADPH regenerating system, UDPGA, and PAPS solutions according to the manufacturer's instructions.
-
-
Incubation Setup:
-
Prepare incubation mixtures in microcentrifuge tubes. A typical incubation volume is 200 µL.
-
Condition 1 (Total Metabolism): HLM, test compound, NADPH, UDPGA, PAPS.
-
Condition 2 (Non-P450 Metabolism): HLM, test compound, ABT (pre-incubated), NADPH, UDPGA, PAPS.
-
Condition 3 (P450 Control): HLM, positive control P450 substrate, NADPH.
-
Condition 4 (P450 Inhibition Control): HLM, positive control P450 substrate, ABT (pre-incubated), NADPH.
-
Condition 5 (No Cofactor Control): HLM, test compound.
-
Include appropriate vehicle controls for all conditions.
-
-
Pre-incubation with ABT:
-
For conditions 2 and 4, add ABT (final concentration typically 1 mM) to the HLM suspension in the incubation buffer.
-
Pre-incubate for 15-30 minutes at 37°C to allow for mechanism-based inactivation of P450s.
-
-
Initiation of Metabolic Reaction:
-
Add the test compound or positive control substrate to the appropriate tubes.
-
Initiate the reaction by adding the cofactor mixture (NADPH, UDPGA, PAPS).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Vortex and centrifuge to precipitate the proteins.
-
-
Sample Analysis:
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolism in each condition.
-
The percentage of metabolism attributable to non-P450 enzymes can be estimated as: (% Non-P450 Metabolism) = (Rate in Condition 2 / Rate in Condition 1) * 100
-
Confirm significant P450 inhibition by comparing the metabolic rates in Condition 3 and Condition 4.
-
Visualizations
Caption: Experimental workflow for assessing non-P450 metabolism using ABT.
Caption: Troubleshooting logic for unexpected metabolism in the presence of ABT.
References
- 1. Is this compound an appropriate in vitro tool as a nonspecific cytochrome P450 inactivator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a known cytochrome P450 inhibitor, is a substrate and inhibitor of N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of this compound in differentiating the role of CYP-mediated first pass metabolism and absorption in limiting drug oral bioavailability: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo use of the P450 inactivator this compound in the rat: varied dosing route to elucidate gut and liver contributions to first-pass and systemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1-Aminobenzotriazole vs. SKF-525A: A Comparative Guide to Non-Specific CYP Inhibition for Researchers
Executive Summary: This guide provides a detailed, data-driven comparison of 1-Aminobenzotriazole (1-ABT) and SKF-525A, two widely used non-specific inhibitors of cytochrome P450 (CYP) enzymes. Tailored for researchers, scientists, and drug development professionals, this document dissects their mechanisms of action, inhibitory potency and specificity, and provides standardized experimental protocols. The aim is to facilitate an informed selection of the appropriate inhibitor to delineate the role of CYP-mediated metabolism in drug disposition and interaction studies.
Introduction
Cytochrome P450 enzymes are a critical superfamily of enzymes responsible for the metabolism of a vast array of drugs, xenobiotics, and endogenous compounds. Inhibition of these enzymes is a key focus in drug-drug interaction studies and for phenotyping the contribution of CYP-mediated pathways to a compound's clearance. 1-ABT and SKF-525A are frequently employed as broad-spectrum CYP inhibitors in in vitro models. However, they possess distinct mechanisms, potencies, and isoform selectivities that are critical considerations for experimental design and data interpretation.
Mechanism of Action
The fundamental difference between 1-ABT and SKF-525A lies in how they inactivate CYP enzymes.
This compound (1-ABT) is a non-specific and irreversible inhibitor of cytochrome P450.[1][2] It functions as a mechanism-based inactivator, meaning it requires catalytic activation by the CYP enzyme itself.[3] CYP-mediated oxidation of 1-ABT generates a highly reactive benzyne intermediate.[4] This intermediate then covalently binds to the prosthetic heme group of the enzyme, leading to its permanent inactivation.[5] Because it requires enzymatic turnover for its inhibitory action, 1-ABT is classified as a time-dependent inhibitor.[6][7]
SKF-525A (Proadifen) , conversely, primarily inhibits CYPs through the formation of a metabolic-intermediate (MI) complex.[8] The CYP enzyme metabolizes SKF-525A, and the resulting metabolite forms a stable, quasi-irreversible complex with the ferrous (Fe2+) iron of the heme. This complex prevents the binding of oxygen and subsequent substrate turnover. Like 1-ABT, its action is also considered time-dependent as it relies on the metabolic formation of this inhibitory complex.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo characterization of CYP inhibition by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of the In Vitro Inhibitory Effects of Thelephoric Acid and SKF-525A on Human Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomolther.org [biomolther.org]
Navigating Cytochrome P450 Inhibition: A Comparative Guide to 1-Aminobenzotriazole Assays
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is paramount. Cytochrome P450 (CYP) enzymes play a central role in this process, and delineating their contribution is a critical step in preclinical development. 1-Aminobenzotriazole (1-ABT) has long been a tool of choice for this purpose, employed as a broad-spectrum, mechanism-based inhibitor to distinguish CYP-mediated metabolism from other pathways. However, a nuanced understanding of its activity and limitations is crucial for accurate data interpretation. This guide provides a comprehensive comparison of 1-ABT assay performance, supported by experimental data and detailed protocols, to aid researchers in the robust validation of their findings.
This compound acts as a non-isoform specific, time-dependent inhibitor of most CYP enzymes.[1][2] Its mechanism involves metabolic activation by the CYP enzyme itself, leading to the formation of a reactive intermediate, benzyne, which then irreversibly binds to the enzyme's heme prosthetic group, causing inactivation.[2][3] This mechanism-based inhibition makes 1-ABT a potent tool for in vitro and in vivo studies aiming to elucidate the role of oxidative metabolism.[1][2]
However, the assumption of complete and non-selective CYP inhibition by 1-ABT can be misleading. Studies have demonstrated that the extent of inhibition varies between CYP isoforms, with some retaining significant residual activity even at high concentrations of 1-ABT.[2][4] Furthermore, 1-ABT is not entirely specific to CYPs and has been shown to inhibit other drug-metabolizing enzymes, a factor that must be considered in experimental design and data analysis.[5][6][7]
Comparative Performance of 1-ABT and Other CYP Inhibitors
To provide a clear perspective on the efficacy of 1-ABT, this section presents a quantitative comparison of its inhibitory potential against other commonly used CYP inhibitors, SKF-525A and ketoconazole. The data, summarized from in vitro studies using human CYP isoforms, highlights the differential selectivity and potency of these inhibitors.
| CYP Isoform | Probe Substrate | 1-ABT Kᵢ (µM) | SKF-525A Kᵢ (µM) | Ketoconazole Kᵢ (µM) |
| CYP1A2 | Phenacetin O-deethylation | 330[8][9] | >1200 (46% inhibition at 1200 µM)[8][9] | Weak inhibition (50% inhibition at 120 µM)[8][9] |
| CYP2C9 | Diclofenac 4'-hydroxylation | 3500[8][9] | - | - |
| CYP2D6 | Bufuralol 1'-hydroxylation | - | 0.043[8][9] | - |
| CYP2E1 | Chlorzoxazone 6-hydroxylation | 8.7[8][9] | >1000 (65% inhibition at 1000 µM)[8][9] | - |
| CYP3A4 | Testosterone 6β-hydroxylation | - | - | Potent Inhibition |
| CYP3A4 | Nifedipine oxidation | - | - | Potent Inhibition |
| CYP3A4 | Midazolam 1'-hydroxylation | Kᵢ = 22.0, kᵢₙₐ꜀ₜ = 0.09 min⁻¹[2] | - | Potent Inhibition |
Note: A lower Kᵢ value indicates a higher binding affinity and thus more potent inhibition. For time-dependent inhibitors like 1-ABT, the inactivation rate constant (kᵢₙₐ꜀ₜ) is also a critical parameter.
The Challenge of Incomplete and Probe-Dependent Inhibition
A critical consideration when using 1-ABT is its incomplete inhibition of several CYP isoforms. Research using pooled human liver microsomes has shown that while CYP2A6 and CYP3A4 activities are almost entirely eliminated after a 30-minute preincubation with 1 mM 1-ABT, other major isoforms like CYP1A2, 2B6, 2C8, 2C19, and 2D6 retain at least 20% of their activity.[2][4] Most notably, CYP2C9 is particularly resistant, with approximately 60% of its activity remaining under these conditions.[2][4]
This resistance of CYP2C9 to 1-ABT inactivation has been further elucidated to be probe-dependent.[10][11] Studies have revealed that the choice of probe substrate for monitoring CYP2C9 activity significantly impacts the observed inhibition by 1-ABT. For instance, when using (S)-warfarin as the probe substrate, 1-ABT demonstrates more potent inhibition of CYP2C9 compared to when diclofenac is used.[10][11] This phenomenon is attributed to the large active site of CYP2C9, which can accommodate multiple binding sites.[10]
Beyond Cytochrome P450: Off-Target Effects of 1-ABT
While primarily used as a CYP inhibitor, 1-ABT can also interact with other drug-metabolizing enzymes, which can complicate the interpretation of experimental results. It has been identified as a substrate and inhibitor of N-acetyltransferases (NATs), enzymes responsible for the acetylation of various drugs and xenobiotics.[5][12] Additionally, 1-ABT has been shown to inhibit several UDP-glucuronosyltransferase (UGT) isoforms, which are key enzymes in phase II drug metabolism.[6][7] Researchers should be aware of these potential off-target effects and consider using complementary experimental approaches to confirm the specific contribution of CYPs to a metabolic pathway.
Experimental Protocols
To ensure the reproducibility and validity of 1-ABT assays, adherence to well-defined experimental protocols is essential. Below are detailed methodologies for key experiments.
In Vitro CYP Inhibition Assay using Human Liver Microsomes
-
Materials: Pooled human liver microsomes (HLMs), 1-ABT, NADPH regenerating system, specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac and (S)-warfarin for CYP2C9, midazolam for CYP3A4), and appropriate buffers.
-
Pre-incubation: Pre-incubate HLMs with a range of 1-ABT concentrations (e.g., 0-1 mM) in buffer for a defined period (e.g., 30 minutes) at 37°C in the presence of an NADPH regenerating system to allow for mechanism-based inactivation.
-
Initiation of Reaction: Following pre-incubation, add the specific CYP probe substrate to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture for a specific time at 37°C.
-
Termination of Reaction: Stop the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation at each 1-ABT concentration and calculate the IC₅₀ or Kᵢ values.
Time-Dependent Inhibition Assay
-
Materials: As above.
-
Pre-incubation: Pre-incubate HLMs with various concentrations of 1-ABT for different time intervals (e.g., 0, 5, 15, 30 minutes) at 37°C in the presence of an NADPH regenerating system.
-
Dilution and Substrate Addition: After each pre-incubation time point, dilute the mixture to minimize the concentration of 1-ABT and then add the probe substrate.
-
Incubation and Analysis: Follow steps 4-7 from the protocol above.
-
Data Analysis: Determine the inactivation rate constant (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ) by non-linear regression analysis of the inactivation rate at each 1-ABT concentration.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of 1-ABT action and a typical experimental workflow.
Caption: Mechanism of 1-ABT based CYP inactivation.
Caption: A typical experimental workflow for 1-ABT assays.
References
- 1. In vitro and in vivo characterization of CYP inhibition by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is this compound an appropriate in vitro tool as a nonspecific cytochrome P450 inactivator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acecainide - Wikipedia [en.wikipedia.org]
- 6. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. In vitro inhibitory effect of this compound on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Case Study 9: Probe-Dependent Binding Explains Lack of CYP2C9 Inactivation by this compound (ABT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
1-Aminobenzotriazole vs. Ketoconazole: A Comparative Guide to CYP3A4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1-aminobenzotriazole (ABT) and ketoconazole, two commonly used inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the distinct mechanisms and potencies of these inhibitors is critical for accurate in vitro and in vivo drug metabolism studies. This document summarizes key experimental data, provides detailed methodologies for common assays, and visualizes experimental workflows to aid in the selection of the appropriate inhibitor for specific research needs.
Executive Summary
This compound (ABT) and ketoconazole are both potent inhibitors of CYP3A4, a key enzyme responsible for the metabolism of a large proportion of clinically used drugs. However, they differ significantly in their mechanism of action. ABT is a mechanism-based, or suicide, inhibitor, meaning it is metabolically activated by CYP3A4 to a reactive species that irreversibly inactivates the enzyme. In contrast, ketoconazole is a potent reversible inhibitor, acting through a mixed competitive-noncompetitive mechanism.
The choice between ABT and ketoconazole depends on the specific experimental goals. ABT is often used as a broad-spectrum P450 inactivator in preclinical studies to determine the overall contribution of CYP-mediated metabolism to a drug's clearance. Ketoconazole, with its high affinity and reversible nature, is frequently employed as a selective probe for CYP3A4 inhibition in both in vitro and clinical drug-drug interaction studies.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and ketoconazole against CYP3A4 under various experimental conditions.
| Inhibitor | Parameter | Value | Substrate | Enzyme Source | Reference |
| This compound | KI | 22.0 µM | Not Specified | Human Hepatocytes | [1] |
| kinact | 0.09 min-1 | Not Specified | Human Hepatocytes | [1] | |
| Ki | 330 µM | Phenacetin (CYP1A2) | Recombinant Human CYP1A2 | [2][3] | |
| Ki | 8.7 µM | Chlorzoxazone (CYP2E1) | Recombinant Human CYP2E1 | [2][3] | |
| Ki | 3500 µM | Diclofenac (CYP2C9) | Recombinant Human CYP2C9 | [2][3] | |
| Ketoconazole | Ki | 0.011 - 0.045 µM | Triazolam, Midazolam, Testosterone, Nifedipine | Human Liver Microsomes | [4] |
| Ki | 14.9 ± 6.7 nM | Midazolam | Human Liver Microsomes (CYP3A4 only) | [5] | |
| Ki | 17.0 ± 7.9 nM | Midazolam | Human Intestinal Microsomes (CYP3A4 only) | [5] | |
| Ki | 26.7 ± 1.71 nM | Midazolam | cDNA-expressed CYP3A4 | [5] | |
| Ki | 109 ± 19.7 nM | Midazolam | cDNA-expressed CYP3A5 | [5] | |
| Ki (racemic) | 0.27 µM | Testosterone | Human Liver Microsomes | [6] | |
| Ki (racemic) | 2.28 µM | Midazolam | Human Liver Microsomes | [6] | |
| Ki ((-)-enantiomer) | 0.17 µM | Testosterone | Human Liver Microsomes | [6] | |
| Ki ((+)-enantiomer) | 0.92 µM | Testosterone | Human Liver Microsomes | [6] | |
| Ki ((-)-enantiomer) | 1.51 µM | Midazolam | Human Liver Microsomes | [6] | |
| Ki ((+)-enantiomer) | 2.52 µM | Midazolam | Human Liver Microsomes | [6] | |
| IC50 | 0.618 µM | Cyclophosphamide | Human Liver Microsomes |
Experimental Protocols
CYP3A4 Inhibition Assay using Human Liver Microsomes (Reversible Inhibition - Ketoconazole)
This protocol is designed to determine the IC50 and Ki of a reversible inhibitor like ketoconazole for CYP3A4-mediated metabolism of a probe substrate (e.g., testosterone or midazolam).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Ketoconazole (or other test inhibitor)
-
CYP3A4 probe substrate (e.g., testosterone or midazolam)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare stock solutions of ketoconazole, the probe substrate, and the internal standard in an appropriate solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stocks in the incubation buffer.
-
Incubation Setup: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration typically 0.1-0.5 mg/mL)
-
A range of concentrations of ketoconazole (typically spanning several orders of magnitude around the expected IC50). Include a vehicle control (no inhibitor).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.
-
Initiate Reaction: Add the CYP3A4 probe substrate (e.g., testosterone at a concentration near its Km) to all wells to initiate the metabolic reaction.
-
Start Metabolism: Add the NADPH regenerating system to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile or methanol) containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each ketoconazole concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model. To determine the Ki, repeat the experiment with multiple substrate concentrations and analyze the data using graphical methods (e.g., Dixon plot) or non-linear regression analysis based on the appropriate model of inhibition (e.g., competitive, non-competitive, or mixed).
Time-Dependent Inhibition (TDI) Assay (Mechanism-Based Inhibition - this compound)
This protocol is used to evaluate the time-dependent and irreversible inhibition of CYP3A4 by a mechanism-based inhibitor like ABT.
Materials:
-
Same as the reversible inhibition assay, with the addition of ABT.
Procedure:
-
Primary Incubation (Inactivation):
-
In a 96-well plate, prepare a mixture of human liver microsomes, potassium phosphate buffer, and a range of concentrations of ABT (including a vehicle control).
-
Pre-warm the plate to 37°C.
-
Initiate the inactivation reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking. Take aliquots at several time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Secondary Incubation (Activity Measurement):
-
Immediately dilute each aliquot from the primary incubation into a separate well of a new 96-well plate containing the CYP3A4 probe substrate (at a high concentration, typically 5-10 times the Km) and additional NADPH regenerating system. The dilution factor should be large enough (e.g., 10- to 20-fold) to minimize further inactivation and reduce the concentration of the inactivator.
-
Incubate the secondary reaction for a short, fixed period (e.g., 5-10 minutes).
-
-
Reaction Termination and Analysis:
-
Terminate the secondary reaction with a cold organic solvent containing an internal standard.
-
Process the samples and analyze the metabolite formation by LC-MS/MS as described in the reversible inhibition protocol.
-
-
Data Analysis:
-
For each ABT concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The slope of this line represents the observed inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding ABT concentrations and fit the data to the Michaelis-Menten equation for inactivation to determine the maximum rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI).
-
Visualizations
Caption: Workflow for a CYP3A4 reversible inhibition assay.
Caption: Workflow for a time-dependent inhibition (TDI) assay.
Caption: Mechanisms of CYP3A4 inhibition by ABT and ketoconazole.
References
- 1. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibitory effect of this compound on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Inhibitory Effect of this compound on Drug Oxidations Catalyzed by Human Cytochrome P450 Enzymes: A Comparison with SKF-525A and Ketoconazole [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
A Researcher's Guide to Cross-Species Differences in P450 Inhibition by 1-Aminobenzotriazole
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Aminobenzotriazole's P450 Inhibition Across Species with Supporting Experimental Data.
This compound (ABT) is a widely utilized tool in drug metabolism studies, acting as a non-specific, mechanism-based inhibitor of cytochrome P450 (CYP) enzymes.[1][2] Its application spans preclinical research to elucidate the role of oxidative metabolism in drug clearance. However, the inhibitory potency of ABT exhibits significant variability across different species, a critical consideration for the accurate extrapolation of preclinical data to human clinical outcomes. This guide provides a comparative overview of ABT's inhibitory effects on P450 enzymes in humans, rats, dogs, and monkeys, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of P450 Inhibition by this compound
The inhibitory potential of ABT varies considerably among species and even between different P450 isoforms within the same species. The following tables summarize the available quantitative data on the inhibition of CYP enzymes by ABT in human, rat, dog, and monkey liver microsomes.
Table 1: Inhibition of Human Cytochrome P450 Isoforms by this compound (In Vitro)
| CYP Isoform | Inhibition Constant (Kᵢ) in µM | IC₅₀ (µM) | Remaining Activity (at 1 mM ABT, 30 min pre-incubation) |
| CYP1A2 | 330[1] | 10-fold shift with pre-incubation[3] | ~20%[4][5] |
| CYP2A6 | - | - | Complete inactivation[4][5] |
| CYP2B6 | - | - | ~20%[4][5] |
| CYP2C8 | - | - | ~20%[4][5] |
| CYP2C9 | 3500[1] | Weakest effect[3] | ~60%[4][5] |
| CYP2C19 | - | - | ~20%[4][5] |
| CYP2D6 | - | - | ~20%[4][5] |
| CYP2E1 | 8.7[1] | 10-fold shift with pre-incubation[3] | - |
| CYP3A4 | - | Strongest effect[3], 10-fold shift with pre-incubation[3] | Complete inactivation[4][5] |
Table 2: Inhibition of Rat, Dog, and Monkey Cytochrome P450 by this compound
| Species | Method | Key Findings |
| Rat | In Vitro (Liver Microsomes & Hepatocytes) | Time-dependent inhibitor of CYP orthologs. >15% CYP activity remaining after 60 min preincubation with 2 mM ABT in microsomes; 5-10% remaining in hepatocytes.[2] |
| In Vivo | Inhibition of antipyrine (a general P450 probe) clearance by 88% with a 50 mg/kg oral dose of ABT.[4][6] | |
| Dog | In Vivo | Inhibition of antipyrine clearance by 96% with a 20 mg/kg oral dose of ABT.[4][6] |
| Monkey (Cynomolgus) | In Vivo | Inhibition of antipyrine clearance by 83% with a 20 mg/kg oral dose of ABT.[4][6] |
Mechanism of P450 Inhibition by this compound
ABT is a mechanism-based inhibitor, meaning it is converted by CYP enzymes into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1] This process is time- and NADPH-dependent. The proposed mechanism involves the oxidation of the amino group of ABT by the P450 enzyme, leading to the formation of a highly reactive benzyne intermediate. This intermediate then attacks the heme prosthetic group of the enzyme, forming a covalent adduct and rendering the enzyme catalytically inactive.
References
- 1. In vitro inhibitory effect of this compound on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of CYP inhibition by this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inhibitory effect of this compound on drug oxidations in human liver microsomes: a comparison with SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Is this compound an Appropriate in Vitro Tool as a Nonspecific Cytochrome P450 Inactivator? | Semantic Scholar [semanticscholar.org]
- 6. Effective dosing regimen of this compound for inhibition of antipyrine clearance in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-CYP450 Inhibitors: Exploring Alternatives to 1-Aminobenzotriazole
For researchers, scientists, and drug development professionals, the selection of a suitable pan-cytochrome P450 (CYP) inhibitor is a critical step in early drug metabolism and pharmacokinetic studies. 1-Aminobenzotriazole (1-ABT) has traditionally been a widely used tool for this purpose. However, its variable potency and lack of uniform inhibition across all CYP isoforms necessitate an evaluation of more effective and consistent alternatives. This guide provides an objective comparison of 1-ABT with two prominent alternatives, methoxsalen and ritonavir, supported by experimental data to inform the selection of the most appropriate inhibitor for your research needs.
Executive Summary
This guide details the inhibitory profiles of this compound (1-ABT), methoxsalen, and ritonavir against a broad spectrum of cytochrome P450 enzymes. While 1-ABT is a commonly used pan-CYP inhibitor, evidence suggests that both methoxsalen and ritonavir offer more potent and, in some cases, more consistent inhibition across key drug-metabolizing CYP isoforms. Methoxsalen emerges as a particularly strong mechanism-based inhibitor with broad-spectrum activity. Ritonavir, a well-known HIV protease inhibitor, demonstrates potent inhibition, especially against CYP3A4, and significant activity against several other CYPs. The choice of inhibitor should be guided by the specific CYP isoforms of interest and the nature of the research being conducted.
Comparative Inhibitory Potency
The following table summarizes the available quantitative data (IC₅₀ and Kᵢ values) for 1-ABT, methoxsalen, and ritonavir against major human CYP isoforms. It is important to note that these values can vary depending on the specific experimental conditions, such as the substrate and the in vitro test system used.
| Cytochrome P450 Isoform | This compound (1-ABT) | Methoxsalen | Ritonavir |
| CYP1A2 | Kᵢ = 330 µM[1] | Kᵢ = 0.2 µM | IC₅₀ > 150 µM |
| CYP2B6 | - | - | IC₅₀ > 6 µM |
| CYP2C8 | - | - | - |
| CYP2C9 | Kᵢ = 3500 µM[1] | Weakly inhibited at 300 µM[2] | IC₅₀ > 6 µM |
| CYP2C19 | Moderately inhibited | Moderately inhibited[2] | IC₅₀ > 6 µM |
| CYP2D6 | - | - | IC₅₀ > 6 µM |
| CYP3A4 | Potent time-dependent inhibitor | Potent time-dependent inhibitor[2] | IC₅₀ = 0.015 µM |
In-Depth Comparison of Pan-CYP Inhibitors
This compound (1-ABT) is a well-established, mechanism-based inhibitor of a wide range of CYP enzymes. However, its potency varies significantly across different isoforms. For instance, it is a relatively weak inhibitor of CYP2C9, with a Kᵢ value in the millimolar range[1]. Studies have shown that even at high concentrations, considerable residual activity of several CYP isoforms can remain, making it a less-than-ideal pan-inhibitor in certain contexts.
Methoxsalen , a naturally occurring furanocoumarin, has been demonstrated to be a more potent pan-P450 inhibitor compared to 1-ABT[2]. It acts as a potent time-dependent inhibitor for most major P450 enzymes. At a concentration of 300 µM, it can achieve over 90% inhibition of most CYPs, with the exception of CYP2C9, which shows some resistance, and moderate inhibition of CYP2C19[2]. Its strong inhibitory action against CYP1A2 is also noteworthy[3].
Ritonavir , an antiretroviral drug, is a highly potent inhibitor of CYP3A4 and also exhibits significant inhibitory activity against other CYP isoforms, including CYP2D6. While it is an extremely potent inhibitor of CYP3A4, its inhibitory effects on other CYPs are generally weaker, with IC₅₀ values in the micromolar range. It is important to consider that ritonavir can also act as an inducer of several CYP enzymes (CYP1A2, CYP2B6, CYP2C9, and CYP2C19) in vivo, which can complicate the interpretation of results in certain experimental setups[4].
Mechanism of Time-Dependent Inhibition
Many pan-CYP inhibitors, including 1-ABT and methoxsalen, function as mechanism-based inhibitors. This means they are metabolically activated by the CYP enzymes to a reactive intermediate that then covalently binds to the enzyme, leading to its irreversible inactivation. This process is time- and NADPH-dependent.
Mechanism of action for time-dependent CYP inhibitors.
Experimental Protocols
A standard in vitro experiment to determine the inhibitory potential of a compound against various CYP isoforms involves the use of human liver microsomes.
CYP Inhibition Assay (IC₅₀ Determination)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.
1. Materials:
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
- Test inhibitor (e.g., 1-ABT, methoxsalen, ritonavir) and positive control inhibitors
- Phosphate buffer (pH 7.4)
- Acetonitrile or methanol for reaction termination
- LC-MS/MS system for analysis
2. Experimental Workflow:
A typical workflow for a CYP inhibition assay.
3. Procedure:
-
Preparation: Prepare a series of dilutions of the test inhibitor in a suitable solvent.
-
Incubation Setup: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, phosphate buffer, and the test inhibitor at various concentrations. Include a vehicle control (no inhibitor) and a positive control.
-
Pre-incubation (for time-dependent inhibition): For evaluating time-dependent inhibition, pre-incubate the mixture of microsomes and inhibitor with the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C before adding the probe substrate. For direct inhibition, the pre-incubation with NADPH is omitted.
-
Reaction Initiation: Add the specific CYP probe substrate to each incubation.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Conclusion
The selection of an appropriate pan-CYP inhibitor is crucial for obtaining reliable data in drug metabolism studies. While 1-ABT has been a conventional choice, this guide highlights that methoxsalen and ritonavir present as more potent and, in some aspects, more consistent alternatives. Methoxsalen, in particular, demonstrates broad and potent mechanism-based inhibition across a wide range of CYP isoforms. Ritonavir offers exceptionally strong inhibition of CYP3A4 with significant effects on other CYPs. Researchers should carefully consider the specific requirements of their assays, including the CYP isoforms of primary interest and the potential for confounding factors like enzyme induction, when selecting a pan-CYP inhibitor. This comparative guide, along with the provided experimental framework, aims to facilitate a more informed decision-making process in this critical aspect of drug discovery and development.
References
- 1. enamine.net [enamine.net]
- 2. Methoxsalen as an in vitro phenotyping tool in comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of methoxsalen, tranylcypromine, and tryptamine as specific and selective CYP2A6 inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Confirming P450-Mediated Metabolism: A Comparative Guide to Using Multiple Inhibitors, Including ABT
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Cytochrome P450 (CYP) enzymes are the primary catalysts of drug metabolism, and identifying their involvement is a critical step in predicting potential drug-drug interactions and ensuring patient safety. This guide provides a comprehensive comparison of commonly used chemical inhibitors to confirm P450-mediated metabolism, with a special focus on the broad-spectrum inhibitor, 1-aminobenzotriazole (ABT). We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in designing and interpreting their metabolism studies.
The Importance of a Multi-Inhibitor Approach
Relying on a single inhibitor to determine the role of P450 enzymes in a compound's metabolism can be misleading due to the overlapping substrate specificities and varied potencies of individual inhibitors.[1][2][3] A more robust and conclusive approach involves the use of a panel of inhibitors with different mechanisms of action and isoform selectivities.[1][2][3] This strategy, often referred to as reaction phenotyping, allows for a more definitive identification of the specific CYP isoforms responsible for a drug's metabolism.[1][2][4][5]
Key P450 Inhibitors: A Comparative Overview
The selection of appropriate inhibitors is crucial for accurate reaction phenotyping. Below is a comparison of several widely used P450 inhibitors, highlighting their mechanisms and isoform selectivity.
This compound (ABT): The Pan-CYP Inhibitor
ABT is a non-selective, mechanism-based inhibitor of a wide range of CYP isoforms.[6] Its utility lies in its ability to provide a clear indication of whether P450 enzymes, as a class, are involved in the metabolism of a test compound. If ABT significantly inhibits the metabolism, it strongly suggests the involvement of one or more CYP enzymes. However, its lack of specificity necessitates the use of more selective inhibitors to pinpoint the exact isoforms.
Other Commonly Used P450 Inhibitors:
-
Ketoconazole: A potent inhibitor of CYP3A4, one of the most abundant and clinically significant P450 enzymes.[7][8]
-
Quinidine: A selective inhibitor of CYP2D6, an enzyme known for its genetic polymorphisms that can lead to significant inter-individual differences in drug metabolism.
-
Furafylline: A mechanism-based inhibitor of CYP1A2.
-
Sulfaphenazole: A selective inhibitor of CYP2C9.
Quantitative Comparison of P450 Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of ABT and other selected inhibitors against major human CYP isoforms. Lower values indicate greater potency. It is important to note that these values can vary depending on the specific substrate and experimental conditions used.
| Inhibitor | CYP1A2 | CYP2B6 | CYP2C8 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| ABT | ~30 µM (Ki) | - | - | >100 µM (Ki) | - | - | - |
| Ketoconazole | >10 µM (IC50) | - | - | >10 µM (IC50) | >10 µM (IC50) | >10 µM (IC50) | 0.015-0.22 µM (IC50) |
| Quinidine | >50 µM (IC50) | - | - | >50 µM (IC50) | ~20 µM (IC50) | 0.01-0.1 µM (IC50) | >50 µM (IC50) |
| Furafylline | ~2 µM (IC50) | >50 µM (IC50) | >50 µM (IC50) | >50 µM (IC50) | >50 µM (IC50) | >50 µM (IC50) | >50 µM (IC50) |
| Sulfaphenazole | >100 µM (IC50) | - | - | 0.1-1 µM (IC50) | >100 µM (IC50) | >100 µM (IC50) | >100 µM (IC50) |
| Ticlopidine | - | ~1 µM (IC50) | - | - | ~2 µM (IC50) | - | - |
Experimental Protocols
A well-defined experimental protocol is essential for obtaining reliable and reproducible results. The following is a generalized protocol for an in vitro P450 inhibition assay using human liver microsomes.
Objective: To determine the inhibitory potential of a test compound against major CYP450 isoforms.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Positive control inhibitors (as listed in the table above)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO, methanol). Prepare the NADPH regenerating system and potassium phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Human liver microsomes
-
Test compound at various concentrations (typically a serial dilution) or a positive control inhibitor. Include a vehicle control (solvent only).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.
-
Initiation of Reaction: Add the CYP isoform-specific probe substrate to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) to each well.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a suitable model (e.g., a four-parameter logistic equation).
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: P450 Catalytic Cycle and Inhibition Mechanisms.
References
- 1. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction phenotyping: current industry efforts to identify enzymes responsible for metabolizing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CYP and UGT Reaction Phenotyping Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Ketoconazole and sulphaphenazole as the respective selective inhibitors of P4503A and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 9. Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Efficacy of Preclinical and Clinical Cytochrome P450 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various well-established and emerging Cytochrome P450 (P450) inhibitors. The data presented is intended to aid researchers and drug development professionals in selecting appropriate inhibitors for preclinical and clinical studies and in understanding the potential for drug-drug interactions. The information is compiled from a thorough review of published experimental data.
Data Presentation: Comparative Efficacy of P450 Inhibitors
The inhibitory potency of various compounds against major human P450 isoforms is summarized in the tables below. Data is presented as IC50 (the half-maximal inhibitory concentration) and/or Ki (the inhibition constant), providing a quantitative measure of efficacy. Lower values indicate higher potency.
Table 1: IC50 Values of Selected P450 Inhibitors (in µM)
| Inhibitor | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| α-Naphthoflavone | 0.00336[1] | - | - | - | - |
| Furafylline | 0.07[2] | >500[2] | - | >500[2] | >500[2] |
| Sulfaphenazole | - | 0.546[1] | - | - | - |
| Tienilic Acid | - | Selective[3] | - | - | - |
| N-3-benzylnirvanol | - | - | 0.283[1] | - | - |
| Tranylcypromine | - | - | Selective[4] | - | - |
| Quinidine | - | - | - | 0.0306[1] | - |
| Ketoconazole | - | Also inhibits[5] | - | - | 0.0214[1] |
| Clotrimazole | - | - | - | - | 0.18[6] |
| Miconazole | 3.2[7] | 1.2[7] | 0.01[7] | 0.70[7] | 0.028[7] |
| Montelukast | - | - | - | - | Insufficient selectivity[3] |
Table 2: Ki Values of Selected P450 Inhibitors (in µM)
| Inhibitor | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 (Substrate) |
| Furafylline | 23[2] | - | - | - | - |
| Sulconazole | 0.4[7] | 0.01[7] | 0.008[7] | 0.40[7] | 0.10[7] |
| Tioconazole | 0.4[7] | 0.70[7] | 0.04[7] | 1.0[7] | 0.02[7] |
| Miconazole | - | - | 0.05[7] | - | 0.03[7] |
| Voriconazole | - | - | 5.1[4] | - | - |
| (+)-Ketoconazole | - | - | - | - | 0.92 (Testosterone)[5] |
| 2.52 (Midazolam)[5] | |||||
| (-)-Ketoconazole | - | - | - | - | 0.17 (Testosterone)[5] |
| 1.51 (Midazolam)[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the efficacy of P450 inhibitors.
Protocol for IC50 Determination using Human Liver Microsomes
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound.[1][8][9]
-
Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
100 mM Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., 10 mM NADPH solution)
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam or testosterone for CYP3A4)
-
Test inhibitor compound
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
-
Assay Procedure:
-
Prepare working solutions of the test compound at various concentrations.
-
In a microplate, pre-incubate the HLM (e.g., 0.2 mg/mL) with the test compound in phosphate buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the specific probe substrate (at a concentration around its Km value).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol for Ki (Inhibition Constant) Determination
This protocol outlines the steps to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[10]
-
Materials and Reagents:
-
Same as for IC50 determination.
-
-
Assay Procedure:
-
A matrix of experiments is performed with varying concentrations of both the inhibitor and the probe substrate.
-
Typically, several concentrations of the inhibitor (spanning its IC50 value) are tested against a range of substrate concentrations (spanning the substrate's Km value).
-
The incubation and reaction termination steps are similar to the IC50 determination protocol.
-
-
Data Analysis:
-
Measure the reaction velocity (rate of metabolite formation) for each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition.
-
Fit the data to the appropriate enzyme inhibition kinetic model (e.g., competitive, non-competitive, mixed-type) using non-linear regression analysis to calculate the Ki value.
-
Mandatory Visualizations
Signaling Pathway of CYP3A4 Inhibition by Ketoconazole
Ketoconazole, a potent antifungal agent, is a well-characterized inhibitor of CYP3A4. Its mechanism of action involves not only direct inhibition of the enzyme's catalytic activity but also interference with the transcriptional regulation of the CYP3A4 gene.[5][11] Ketoconazole can act as a partial agonist of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates CYP3A4 expression.[5] However, it also disrupts the interaction between PXR and its coactivators, such as the Steroid Receptor Coactivator-1 (SRC-1), and its association with other transcription factors like Hepatocyte Nuclear Factor 4 alpha (HNF4α).[11] This dual effect on both enzyme activity and gene expression contributes to its profound impact on drug metabolism.
Caption: Mechanism of CYP3A4 inhibition by ketoconazole.
Experimental Workflow for Determining P450 Inhibitor Efficacy
The determination of a compound's inhibitory effect on P450 enzymes typically follows a two-step process. First, the IC50 is determined to gauge the initial potency. If significant inhibition is observed, a more detailed kinetic study is performed to determine the Ki and the mechanism of inhibition.
Caption: Workflow for IC50 and Ki determination.
References
- 1. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships [mdpi.com]
- 3. Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 2C19 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 6. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Aminobenzotriazole: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Aminobenzotriazole (ABT), a widely used cytochrome P450 inhibitor, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage ABT waste, from initial handling to final disposal. Adherence to these protocols is essential due to the chemical's hazardous properties.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is also recognized as being harmful to aquatic life and toxic to soil organisms, with the potential for long-term adverse environmental effects.[1] Therefore, all waste must be managed in strict accordance with local, state, and federal regulations.[1] Under no circumstances should ABT or its containers be disposed of with household garbage or discharged into sewers or waterways.[1]
Personal Protective Equipment (PPE): Before handling ABT in any form, including waste, personnel must wear the following PPE:
-
Eye Protection: Chemical safety goggles or eyeglasses compliant with OSHA standards.[3]
-
Hand Protection: Appropriate chemical-resistant gloves.[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a respirator (e.g., N95 dust mask) is required.[3][4]
Step-by-Step Disposal Procedure
The primary principle for disposing of this compound is to treat it as regulated chemical waste. This involves segregation, proper containment, and transfer to a licensed hazardous waste disposal facility.
-
Waste Collection and Segregation:
-
Collect all ABT waste, including unused product, contaminated materials (e.g., pipette tips, weighing paper, paper towels), and spill cleanup debris.
-
Place the waste into a dedicated, compatible, and clearly labeled hazardous waste container. The container must be sealable and in good condition.
-
-
Spill Management:
-
Minor Spills: In the event of a small spill, clean it up immediately.[1] Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep, shovel, or vacuum the spilled powder and place it into a sealed, labeled container for disposal.[1]
-
Post-Cleanup: After removing the solid material, wash the affected area with copious amounts of water.[1] Ensure that the runoff does not enter drains or waterways.[1]
-
-
Container Management:
-
Keep the waste container tightly closed except when adding waste.[3]
-
Label the container clearly with "Hazardous Waste," "this compound," and any other components mixed with it.
-
-
Storage of Waste:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified and licensed chemical waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so under approved institutional protocols.
-
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound, which is important for its safe handling and management.
| Property | Value | Source(s) |
| Physical Form | Powder | [3] |
| Melting Point | 81-84 °C | |
| CAS Number | 1614-12-6 | [3] |
| Molecular Weight | 134.14 g/mol | [2] |
| Solubility | Ethanol: 49-51 mg/mLDMSO: 30-125 mg/mLDMF: 30 mg/mLPBS (pH 7.2): 2 mg/mL | [5][6] |
| Storage | Store at -20°C or in a cool, dry place | [3][5] |
| Stability | ≥ 4 years under proper storage | [5] |
| Toxicity (TDLo) | Oral (mouse): 100 mg/kgIntraperitoneal (rat): 66 mg/kg | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
